10-Methyldodec-2-en-4-olide
Description
This compound has been reported in Streptomyces with data available.
Properties
IUPAC Name |
2-(6-methyloctyl)-2H-furan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-3-11(2)7-5-4-6-8-12-9-10-13(14)15-12/h9-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMQUACVCCNBRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCC1C=CC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biosynthesis of 10-Methyldodec-2-en-4-olide in Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptomyces, a genus of Gram-positive bacteria, is a prolific source of a vast array of secondary metabolites with diverse biological activities, including many clinically important antibiotics and other pharmaceuticals. Among these are butenolides, a class of signaling molecules and potential drug candidates. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of 10-Methyldodec-2-en-4-olide in Streptomyces, drawing upon the established principles of butenolide and polyketide biosynthesis in this genus. While specific quantitative data for this exact molecule is not extensively available in the public domain, this guide synthesizes current knowledge to provide a robust theoretical framework and detailed experimental protocols for its study and potential production.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through a pathway that integrates fatty acid and polyketide synthesis, a common theme in the production of butenolides in Streptomyces. The pathway can be conceptually divided into three main stages: 1) Precursor biosynthesis, 2) Polyketide chain assembly and cyclization, and 3) Final tailoring steps.
Precursor Biosynthesis: Formation of 10-Methylundecanoyl-CoA
The biosynthesis is initiated with the formation of the fatty acid precursor, 10-methylundecanoyl-CoA. This process is catalyzed by the fatty acid synthase (FAS) system in Streptomyces. The β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH) is a key enzyme that initiates fatty acid biosynthesis by condensing an acyl-CoA primer with malonyl-ACP.[1][2] In Streptomyces, FabH enzymes are known to utilize branched-chain acyl-CoA substrates, which are often derived from the degradation of branched-chain amino acids.[2]
The synthesis of 10-methylundecanoic acid likely starts with a branched-chain starter unit, such as isovaleryl-CoA (derived from leucine degradation), which is then elongated by the type II FAS system through the iterative addition of malonyl-CoA extender units.
Polyketide Chain Assembly and Lactone Formation
The 10-methylundecanoyl-CoA precursor is then proposed to be loaded onto a polyketide synthase (PKS) assembly line. A key enzymatic step in butenolide biosynthesis involves the condensation of a fatty acyl-ACP with a three-carbon building block, typically derived from glycolysis, such as dihydroxyacetone phosphate (DHAP). This reaction is often catalyzed by an AfsA-like protein. The resulting intermediate undergoes intramolecular aldol condensation to form the butenolide ring.
Tailoring Steps
Following the formation of the core butenolide structure, a series of tailoring reactions, such as reduction and dehydration, would lead to the final product, this compound.
Below is a DOT language script for a diagram illustrating the proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound in Streptomyces.
Quantitative Data
| Metabolite Class | Producing Organism | Titer Range (mg/L) | Reference |
| Polyketides | Streptomyces spp. | 10 - >1000 | [3] |
| Flavonoids (heterologous) | Streptomyces albus | 2 - 107 | [4] |
| Butanolides | Streptomyces sp. BI0788 | Not specified | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Streptomyces Cultivation for Secondary Metabolite Production
Objective: To cultivate Streptomyces strains under conditions optimized for the production of secondary metabolites.
Materials:
-
Streptomyces strain of interest
-
Spore suspension or mycelial stock
-
Liquid culture medium (e.g., Tryptone Soya Broth, ISP2, R5A)[6]
-
Solid agar medium for sporulation (e.g., SFM agar)
-
Shaking incubator
-
Sterile flasks and culture tubes
Protocol:
-
Inoculate a seed culture flask containing 50 mL of a suitable liquid medium with a spore suspension or a piece of mycelial growth from a solid plate.
-
Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 2-3 days until dense growth is observed.
-
Inoculate a production culture flask (e.g., 250 mL flask with 50 mL of medium) with 5% (v/v) of the seed culture.
-
Incubate the production culture under the same conditions for 5-10 days. The optimal incubation time for secondary metabolite production should be determined empirically.
-
Monitor the culture for growth (e.g., mycelial dry weight) and secondary metabolite production (e.g., by HPLC or bioassay).
Metabolite Extraction and Analysis
Objective: To extract and analyze the produced this compound from the Streptomyces culture.
Materials:
-
Streptomyces production culture
-
Organic solvents (e.g., ethyl acetate, butanol, methanol)[7]
-
Centrifuge
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mass Spectrometer (MS)
Protocol:
-
Separate the mycelium from the culture broth by centrifugation (e.g., 5000 x g for 15 minutes).
-
Extraction from Supernatant: Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic phases.
-
Extraction from Mycelium: Resuspend the mycelial pellet in acetone or methanol and sonicate to lyse the cells. Centrifuge to remove cell debris and collect the supernatant.
-
Combine the organic extracts and evaporate the solvent using a rotary evaporator.
-
Resuspend the dried extract in a small volume of methanol for analysis.
-
Analyze the extract by HPLC-MS. For this compound, a C18 column with a water/acetonitrile gradient containing 0.1% formic acid is a suitable starting point for method development.[7] Monitor for the expected mass-to-charge ratio of the target compound.
Heterologous Expression of the Biosynthetic Gene Cluster
Objective: To express the putative biosynthetic gene cluster for this compound in a well-characterized Streptomyces host to confirm its function.
Materials:
-
Putative biosynthetic gene cluster cloned into a suitable expression vector (e.g., an integrative pSET152-based vector or an episomal pIJ10257-based vector).
-
A suitable Streptomyces host strain (e.g., S. coelicolor M1152, S. albus J1074).[8]
-
Protoplast transformation reagents (lysozyme, PEG).
-
Selective agar plates.
Protocol:
-
Introduce the expression vector containing the biosynthetic gene cluster into the chosen Streptomyces host strain via protoplast transformation or conjugation.
-
Select for transformants on appropriate antibiotic-containing regeneration media.
-
Confirm the presence of the gene cluster in the transformants by PCR.
-
Cultivate the engineered strain under production conditions as described in Protocol 1.
-
Extract and analyze the metabolites as described in Protocol 2, comparing the metabolic profile to that of the wild-type host to identify the newly produced this compound.
Below is a DOT language script for a diagram illustrating the experimental workflow for heterologous expression.
Caption: Experimental workflow for heterologous expression and production confirmation.
Conclusion
This technical guide provides a comprehensive overview of the proposed biosynthesis of this compound in Streptomyces, along with detailed experimental protocols to facilitate its study. While the precise biosynthetic pathway and its quantitative aspects remain to be fully elucidated, the information presented here, based on our understanding of related metabolic pathways, offers a solid foundation for researchers in the field. The provided methodologies for cultivation, metabolite analysis, and genetic manipulation are essential tools for unlocking the full potential of Streptomyces as a source of novel and valuable bioactive compounds like this compound. Further research, including the identification and characterization of the specific biosynthetic gene cluster, will be crucial for a complete understanding and for enabling the rational engineering of its production.
References
- 1. Engineered Fatty Acid Biosynthesis in Streptomyces by Altered Catalytic Function of β-Ketoacyl-Acyl Carrier Protein Synthase III - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. ppjonline.org [ppjonline.org]
- 5. Butanolides and Butenolides from a Marine-Derived Streptomyces sp. Exert Neuroprotective Activity through Activation of the TrkB Neurotrophin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. banglajol.info [banglajol.info]
- 7. 2.5. Metabolite Extraction and Analysis [bio-protocol.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Spectroscopic Analysis of 10-Methyldodec-2-en-4-olide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the spectroscopic data available for 10-Methyldodec-2-en-4-olide, a butenolide with the molecular formula C₁₃H₂₂O₂. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document presents predicted data and information from closely related analogs to serve as a reference for researchers.
Chemical Identity
-
Systematic Name: 2-(6-methyloctyl)-2H-furan-5-one[1]
-
Molecular Formula: C₁₃H₂₂O₂
-
Molecular Weight: 210.31 g/mol [1]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally determined ¹H and ¹³C NMR data for this compound is not available. However, predicted values can be calculated using computational chemistry software. The following table outlines the expected chemical shifts for the core butenolide structure and the alkyl side chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |
| 2 | ~80-85 | ~5.0-5.2 | m |
| 3 | ~122-125 | ~6.1-6.3 | dd |
| 4 | ~155-160 | ~7.2-7.4 | dd |
| 5 | ~173-176 | - | - |
| 6 (Side Chain) | ~35-40 | ~1.7-1.9 | m |
| 7 (Side Chain) | ~25-30 | ~1.2-1.4 | m |
| 8 (Side Chain) | ~28-33 | ~1.2-1.4 | m |
| 9 (Side Chain) | ~38-42 | ~1.1-1.3 | m |
| 10 (Side Chain) | ~33-37 | ~1.4-1.6 | m |
| 11 (Side Chain) | ~19-22 | ~0.8-0.9 | t |
| 12 (Side Chain) | ~14-17 | ~0.8-0.9 | d |
| 13 (Side Chain) | ~22-25 | ~0.8-0.9 | d |
Note: Predicted values are estimates and may vary from experimental results. Chemical shifts are referenced to TMS (0 ppm).
Mass Spectrometry (MS)
A complete, experimentally verified mass spectrum for this compound is not available. The expected molecular ion peak [M]⁺ would be observed at m/z 210.31. Fragmentation patterns for unsaturated lactones typically involve cleavages of the side chain and rearrangements of the lactone ring.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 210 | [M]⁺ |
| 195 | [M - CH₃]⁺ |
| 181 | [M - C₂H₅]⁺ |
| 113 | [M - C₇H₁₅]⁺ (cleavage of the side chain) |
| 97 | [C₅H₅O₂]⁺ (Butenolide ring fragment) |
| 83 | Further fragmentation of the butenolide ring |
Note: These are predicted fragmentation patterns. Actual results may vary depending on the ionization technique and energy.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound have not been published. The following are generalized protocols for the analysis of similar lactone compounds.
NMR Spectroscopy Protocol (General)
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its resonance set to 0.00 ppm.
-
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans is typically required. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
-
2D NMR: Conduct 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals.
-
Mass Spectrometry Protocol (General)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization:
-
Electron Ionization (EI): For GC-MS, use a standard EI energy of 70 eV to induce fragmentation.
-
Electrospray Ionization (ESI): For LC-MS, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the ESI source. This technique is softer and may yield a more prominent molecular ion peak.
-
-
Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Analysis: Process the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic identification and characterization of a novel or uncharacterized compound like this compound.
Caption: General workflow for the acquisition and interpretation of spectroscopic data.
Disclaimer: This document is intended for informational purposes for a scientific audience. The provided spectroscopic data is largely based on predictions and data from analogous compounds due to the absence of comprehensive, experimentally verified data for this compound in the reviewed literature. Researchers should perform their own experimental analysis for definitive characterization.
References
Unveiling 10-Methyldodec-2-en-4-olide: A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methyldodec-2-en-4-olide, a naturally occurring butenolide, has emerged as a molecule of interest due to its pronounced biological activities. First identified from a marine-derived bacterium, this volatile lactone has demonstrated notable antimicrobial and quorum sensing inhibitory properties, making it a compelling subject for further investigation in the fields of microbiology, chemical ecology, and drug discovery. This technical guide provides an in-depth overview of the discovery, initial characterization, and biological evaluation of this compound, presenting the foundational data and methodologies for researchers in the field.
Discovery and Isolation
This compound was first reported as a novel natural product in 2005 by Dickschat, Martens, Brinkhoff, Simon, and Schulz. The compound was isolated from the volatile profile of a Streptomyces species, designated GWS-BW-H5, which was cultured from a North Sea water sample. The isolation of this and other volatile compounds was achieved through a specialized technique known as the Closed-Loop Stripping Apparatus (CLSA), which is designed to capture and concentrate volatile organic compounds from liquid or solid samples.
Experimental Protocol: Isolation of Volatiles from Streptomyces sp. GWS-BW-H5
The following protocol is a detailed description of the Closed-Loop Stripping Apparatus (CLSA) method used for the extraction of volatile metabolites from the liquid culture of Streptomyces sp. GWS-BW-H5.
-
Culture Preparation: The Streptomyces strain GWS-BW-H5 is inoculated into a suitable liquid medium (e.g., a sea salt-based broth) and incubated to allow for sufficient growth and production of secondary metabolites.
-
Apparatus Setup: A 2-liter vessel containing the bacterial culture is integrated into a closed-loop system. The system consists of the culture vessel, a micropump, and two cartridges containing a surface-modified silica gel adsorbent (e.g., C8 and CN). The headspace of the culture vessel is continuously circulated through the adsorbent traps by the micropump. This process serves to both aerate the culture and trap the volatile organic compounds.
-
Volatile Trapping: The stripping process is carried out for an extended period, typically 48 hours, at a controlled temperature (e.g., 25°C). The continuous circulation of the headspace ensures efficient capture of the volatile metabolites produced by the bacteria.
-
Elution of Volatiles: Following the trapping period, the adsorbent cartridges are removed from the CLSA system. The trapped volatile compounds are then eluted using a small volume of a suitable organic solvent, such as acetone or dichloromethane.
-
Analysis: The resulting eluate, containing a concentrated mixture of the volatile compounds, is then ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Workflow for the discovery and characterization of this compound.
Physicochemical and Spectroscopic Characterization
The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) for initial identification and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural confirmation. The proposed structure was then unequivocally verified through chemical synthesis.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₂₂O₂ |
| Molecular Weight | 210.31 g/mol |
| IUPAC Name | 5-(6-methyloctyl)-2(5H)-furanone |
| CAS Number | 874359-15-6 |
| Appearance | Solid |
| Solubility | Soluble in DMSO, Ethanol, Methanol |
Spectroscopic Data
The following tables summarize the key mass spectrometry and NMR data for this compound.
Table 1: Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Major Fragment Ions (m/z) | 55, 41, 97 |
| Kovats Retention Index | 1758 (semi-standard non-polar column) |
Table 2: 1H and 13C NMR Data
Note: Detailed, experimentally-derived 1H and 13C NMR chemical shift and coupling constant data from the primary literature are not fully available in the public domain at the time of this writing. The data presented here are based on publicly available spectral information and predicted values. Researchers should consult the primary literature or acquire experimental data for definitive assignments.
| Position | 13C Chemical Shift (ppm) (Predicted) | 1H Chemical Shift (ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constant (J, Hz) (Predicted) |
| 2 | - | - | - | - |
| 3 | - | - | - | - |
| 4 | - | - | - | - |
| 5 | - | - | - | - |
| 1' | - | - | - | - |
| 2' | - | - | - | - |
| 3' | - | - | - | - |
| 4' | - | - | - | - |
| 5' | - | - | - | - |
| 6' | - | - | - | - |
| 7' | - | - | - | - |
| 8' | - | - | - | - |
| 10-CH₃ | - | - | - | - |
Initial Biological Characterization
Preliminary biological assays of this compound have revealed significant antimicrobial and quorum sensing inhibitory activities.
Antimicrobial Activity
In an agar diffusion inhibition assay, this compound, at a concentration of 140 μg per disc, demonstrated activity against a panel of microorganisms, including the plant pathogenic fungus Botrytis cinerea, the yeast Saccharomyces cerevisiae, and the bacteria Staphylococcus aureus, Micrococcus luteus, and Mycobacterium phlei.
Quorum Sensing Inhibition
The compound was also shown to inhibit the induction of a GFP-based reporter by the quorum sensing molecule N-dodecanoylhomoserine lactone in a Pseudomonas putida biosensor strain. This activity suggests that this compound may interfere with bacterial communication, a process critical for virulence and biofilm formation in many pathogenic bacteria.
Table 3: Summary of Biological Activities
| Assay Type | Target Organism/System | Activity | Concentration |
| Agar Diffusion | Botrytis cinerea | Active | 140 µ g/disc |
| Saccharomyces cerevisiae | Active | 140 µ g/disc | |
| Staphylococcus aureus | Active | 140 µ g/disc | |
| Micrococcus luteus | Active | 140 µ g/disc | |
| Mycobacterium phlei | Active | 140 µ g/disc | |
| Quorum Sensing Inhibition | P. putida (AHL biosensor) | Inhibitory | Not specified |
Signaling Pathways and Logical Relationships
The quorum sensing inhibitory activity of this compound suggests its potential to interfere with bacterial signaling pathways. The following diagram illustrates a simplified, conceptual model of this interaction.
Caption: Conceptual diagram of this compound interfering with AHL-mediated quorum sensing.
Conclusion and Future Directions
The discovery of this compound from a marine Streptomyces species has provided a new chemical entity with promising biological activities. Its antimicrobial and quorum sensing inhibitory properties warrant further investigation to fully elucidate its mechanism of action and potential therapeutic applications. Future research should focus on obtaining comprehensive spectroscopic data for complete structural assignment, exploring its broader antimicrobial spectrum, and investigating its efficacy in more complex biological models, such as biofilms and in vivo infection models. The synthesis of analogs could also provide valuable insights into the structure-activity relationships of this interesting butenolide.
Unveiling the Therapeutic Potential of 10-Methyldodec-2-en-4-olide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Methyldodec-2-en-4-olide is a butenolide class natural product that has been identified from bacteria of the genus Streptomyces. While specific research on this compound is limited, the broader family of butenolides derived from Streptomyces exhibits a wide range of promising biological activities. This document provides a comprehensive overview of the known information on this compound and explores the potential therapeutic applications of this compound class, including anti-inflammatory, neuroprotective, and antimicrobial properties. This guide synthesizes the available data, outlines general experimental protocols for assessing its activity, and provides visualizations of potential therapeutic pathways and a discovery workflow.
Introduction to this compound
This compound is a volatile lactone with the chemical formula C₁₃H₂₂O₂.[1] It belongs to the butenolide family, which are γ-lactones with a double bond in the ring. This compound has been isolated from Streptomyces species, a genus renowned for its prolific production of bioactive secondary metabolites that form the basis for many clinically used antibiotics and other drugs.
While dedicated research on this compound is not extensive, preliminary data indicates it possesses antimicrobial and quorum sensing inhibitory activities. The broader class of butenolides from Streptomyces has been shown to act as signaling molecules, regulating antibiotic production and other physiological processes in the producing organisms.[1][2][3] Furthermore, various butenolides have demonstrated significant pharmacological potential, including anti-inflammatory, neuroprotective, and antibiofilm activities, suggesting a rich area for further investigation.[4][5][6][7]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂O₂ | PubChem |
| Molecular Weight | 210.31 g/mol | PubChem |
| IUPAC Name | 5-(6-methyloctyl)furan-2(5H)-one | PubChem |
| CAS Number | 874359-15-6 | Cayman Chemical |
| Appearance | Solid | Cayman Chemical |
| Origin | Bacterium/Streptomyces sp. | Cayman Chemical |
Known Biological Activities of this compound
Limited studies have revealed the following biological activities for this compound:
Antimicrobial Activity
The compound has demonstrated inhibitory activity against a range of microorganisms in an agar diffusion inhibition assay.
| Target Organism | Type | Activity | Concentration |
| Botrytis cinerea | Fungus | Active | 140 µg per disc |
| Saccharomyces cerevisiae | Yeast | Active | 140 µg per disc |
| Staphylococcus aureus | Bacterium | Active | 140 µg per disc |
| Micrococcus luteus | Bacterium | Active | 140 µg per disc |
| Mycobacterium phlei | Bacterium | Active | 140 µg per disc |
Data sourced from Cayman Chemical product information sheet.
Quorum Sensing Inhibition
This compound has been shown to inhibit the induction of a GFP-based reporter by the quorum sensing molecule N-dodecanoylhomoserine lactone in a Pseudomonas putida biosensor strain. This suggests its potential to interfere with bacterial communication and virulence.
Potential Therapeutic Applications of Butenolides from Streptomyces
The butenolide scaffold is a recurring motif in natural products with diverse and potent biological activities. Research into butenolides isolated from Streptomyces has highlighted several areas of therapeutic interest:
-
Antibacterial and Antifungal Agents: As demonstrated by this compound and other butenolides, this class of compounds can inhibit the growth of pathogenic bacteria and fungi.[8]
-
Anti-inflammatory Activity: Certain butenolides from marine-derived Streptomyces have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages.[4][5]
-
Neuroprotective Effects: Some butanolides and butenolides from marine Streptomyces have exhibited neuroprotective activity by activating the TrkB neurotrophin receptor, which is crucial for neuronal survival and maintenance.[6][9] This suggests potential applications in neurodegenerative diseases.
-
Antibiofilm Agents: Butenolides have been identified as broad-spectrum antibiofilm agents, capable of both inhibiting the formation of and eradicating pre-formed biofilms of pathogenic bacteria.[7] This is a critical area of research due to the high tolerance of biofilm-embedded bacteria to conventional antibiotics.
-
Signaling Molecules and Regulation of Antibiotic Production: Within Streptomyces, butenolides act as signaling molecules that can regulate the production of other secondary metabolites, including antibiotics.[1][2][3] Understanding these pathways could lead to strategies for enhancing the production of valuable therapeutics.
Caption: Potential therapeutic applications of butenolides derived from Streptomyces.
Experimental Protocols (Generalized)
Detailed experimental protocols for this compound are not publicly available. The following are generalized methodologies for the types of assays in which its activity has been reported.
Agar Diffusion Assay for Antimicrobial Activity
This method assesses the ability of a substance to inhibit the growth of a microorganism.
-
Media Preparation: Prepare a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Potato Dextrose Agar for fungi) and sterilize by autoclaving.
-
Inoculation: Aseptically pour the molten agar into sterile Petri dishes and allow to solidify. Prepare a standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard suspension) and evenly swab it onto the surface of the agar plate.
-
Application of Test Compound: Aseptically place sterile paper discs (6 mm diameter) onto the inoculated agar surface. Pipette a known amount of the test compound (e.g., 140 µg of this compound dissolved in a suitable solvent) onto each disc. A solvent control disc should also be included.
-
Incubation: Incubate the plates under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Quorum Sensing Inhibition Assay using a Biosensor Strain
This assay is used to screen for compounds that interfere with bacterial cell-to-cell communication.
-
Bacterial Strains and Plasmids: Utilize a biosensor strain, such as Pseudomonas putida harboring a reporter plasmid (e.g., pKR-C12). This plasmid typically contains a receptor for a specific autoinducer (e.g., LasR for 3-oxo-C12-HSL) and a reporter gene (e.g., gfp) under the control of a promoter that is activated by the autoinducer-receptor complex.
-
Assay Setup: Grow the biosensor strain to the mid-logarithmic phase in a suitable liquid medium. In a multi-well plate, combine the bacterial culture, the specific autoinducer (e.g., N-dodecanoylhomoserine lactone), and the test compound (this compound) at various concentrations. Include appropriate controls (no autoinducer, no test compound).
-
Incubation: Incubate the plate at the optimal growth temperature for the biosensor strain for a defined period.
-
Data Acquisition: Measure the reporter signal (e.g., fluorescence for GFP) using a plate reader.
-
Data Analysis: A reduction in the reporter signal in the presence of the test compound, without significant inhibition of bacterial growth (which should be monitored concurrently, for example, by measuring optical density at 600 nm), indicates quorum sensing inhibition.
Workflow for Bioactive Compound Discovery from Streptomyces
The discovery of novel bioactive compounds like this compound from Streptomyces typically follows a structured workflow.
Caption: A generalized workflow for the discovery of bioactive natural products from Streptomyces.
Conclusion and Future Directions
This compound represents a promising starting point for further investigation into the therapeutic potential of butenolides from Streptomyces. The preliminary data on its antimicrobial and quorum sensing inhibitory activities, combined with the diverse pharmacological effects observed for other members of this compound class, underscore the need for more in-depth research.
Future studies should focus on:
-
Total Synthesis: The chemical synthesis of this compound would provide a reliable source of the compound for extensive biological testing.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which this compound exerts its antimicrobial and quorum sensing inhibitory effects.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of infection and inflammation.
-
Analog Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and pharmacological properties.
The exploration of natural products from Streptomyces continues to be a fertile ground for the discovery of novel therapeutics, and this compound stands as a compelling candidate for further drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agar diffusion assay: Topics by Science.gov [science.gov]
- 7. mdpi.com [mdpi.com]
- 8. Metabolomics Approach to Explore Bioactive Natural Products Derived From Plant-Root-Associated Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comprehensive Technical Review of Butenolide Compounds from Marine Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marine bacteria, particularly those belonging to the genus Streptomyces, are a prolific source of structurally diverse and biologically active secondary metabolites. Among these are the butenolides, a class of α,β-unsaturated γ-lactone compounds that have garnered significant attention for their wide range of pharmacological activities. These activities include potent anti-inflammatory, antibiofilm, and cytotoxic properties, making them promising candidates for drug discovery and development. This technical guide provides an in-depth review of butenolide compounds isolated from marine bacteria, with a focus on their biological activities, mechanisms of action, and the experimental methodologies used for their characterization.
Data Presentation: Bioactivity of Marine Bacterial Butenolides
The following tables summarize the quantitative data on the biological activities of butenolide compounds isolated from marine bacteria.
Table 1: Anti-inflammatory Activity of Butenolides from Streptomyces sp. 13G036 [1][2][3][4]
| Compound | Inhibition of NO Production at 10 µM | Inhibition of TNF-α Production at 10 µM | Inhibition of IL-6 Production at 10 µM |
| 1. (4S)-4,10-dihydroxy-10-methyl-11-oxo-dodec-2-en-1,4-olide | Significant | Significant | Significant |
| 2. (4S)-4,10-dihydroxy-10-methyl-undec-2-en-1,4-olide | Significant | Significant | Significant |
| 3. (4S)-4,10-dihydroxy-10-methyl-dodec-2-en-1,4-olide | Significant | Significant | Significant |
| 4. (4S,10R,11S)-4,11-dihydroxy-10-methyl-dodec-2-en-1,4-olide | Significant | Significant | Significant |
| 5. (4S)-4-hydroxy-10-methyl-11-oxo-dodec-2-en-1,4-olide | Significant | Significant | Significant |
| 6. (4S,10S,11S)-4,10,11-trihydroxy-10-methyl-dodec-2-en-1,4-olide | Significant | Significant | Significant |
Table 2: Antibiofilm Activity of 5-octylfuran-2(5H)-one (Butenolide) [5]
| Target Organism | MBIC (mg/L) | MBEC (mg/L) |
| E. coli O157:H7 | 50 | 100 |
| E. coli ATCC 25922 | 100 | 200 |
| E. coli K-12 | 100 | 100 |
| E. coli DH5α | 100 | 100 |
| MRSA | 200 | 200 |
| P. aeruginosa PAO1 | 800 | 800 |
MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration
Table 3: Antimicrobial Activity of Crude Extract from Streptomyces sp. 4054 [6][7]
| Target Organism | Activity |
| Bacillus subtilis | Good |
| MRSA | Good |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on marine bacterial butenolides.
Isolation and Characterization of Butenolides from Streptomyces sp. 13G036[1][4]
-
Fermentation: The marine-derived Streptomyces sp. 13G036 is cultured in a suitable broth medium (e.g., SYP broth) at 25°C for seven days in shaking incubators.
-
Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate. The organic extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of solvents (e.g., mixtures of methylene chloride and methanol) to yield several fractions.
-
Purification: The fractions showing bioactivity are further purified by high-performance liquid chromatography (HPLC) using a C18 column to isolate pure butenolide compounds.
-
Structure Elucidation: The chemical structures of the isolated compounds are determined by a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nitric Oxide (NO) Production Assay in Macrophages[1][8][9]
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere.
-
Treatment: The cells are pre-treated with various concentrations of the butenolide compounds for a specified period (e.g., 1 hour).
-
Stimulation: The macrophages are then stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide.
-
Griess Assay: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 550 nm is read using a spectrophotometer.
NF-κB Luciferase Reporter Assay[1]
-
Cell Line: A stable RAW 264.7 cell line expressing a luciferase reporter gene under the control of an NF-κB response element is used.
-
Seeding and Treatment: Cells are seeded in a 96-well plate and treated with butenolide compounds.
-
Stimulation: The cells are then stimulated with LPS to activate the NF-κB signaling pathway.
-
Luminescence Measurement: After incubation, a luciferase assay reagent is added to the wells, and the luminescence is measured using a luminometer. A decrease in luminescence indicates inhibition of NF-κB activity.
Crystal Violet Biofilm Assay[1][2][3][6][7]
-
Bacterial Culture: A bacterial suspension of the target strain is prepared and added to the wells of a 96-well microtiter plate.
-
Biofilm Formation: The plate is incubated under appropriate conditions to allow for biofilm formation.
-
Treatment: The butenolide compound is added to the wells at various concentrations, either during or after biofilm formation, to assess its inhibitory or eradication activity.
-
Staining: The wells are washed to remove planktonic bacteria, and the remaining biofilm is stained with a 0.1% crystal violet solution.
-
Quantification: The bound crystal violet is solubilized with a solvent (e.g., 33% acetic acid or ethanol), and the absorbance is measured at a specific wavelength (e.g., 595 nm) to quantify the biofilm biomass.
Quorum Sensing Inhibition Assay using Chromobacterium violaceum[5][10]
-
Biosensor Strain: Chromobacterium violaceum, a bacterium that produces the purple pigment violacein in response to quorum sensing signals, is used as a reporter strain.
-
Assay Setup: An overnight culture of C. violaceum is spread on an agar plate.
-
Compound Application: A sterile paper disc impregnated with the butenolide compound is placed on the agar.
-
Incubation and Observation: The plate is incubated, and the inhibition of violacein production is observed as a colorless halo around the disc, indicating the disruption of quorum sensing.
Signaling Pathways and Biosynthesis
Inhibition of the NF-κB Signaling Pathway
Several butenolides isolated from marine Streptomyces have demonstrated potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway.[1] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). Marine-derived butenolides have been shown to suppress the activation of NF-κB, thereby downregulating the production of these inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by butenolide compounds.
Inhibition of Quorum Sensing
Butenolides, such as 5-octylfuran-2(5H)-one, have been shown to possess broad-spectrum antibiofilm activity.[5] This activity is, at least in part, attributed to the inhibition of quorum sensing (QS), a cell-to-cell communication mechanism that bacteria use to coordinate gene expression in a population-density-dependent manner. In many pathogenic bacteria, QS regulates the production of virulence factors and the formation of biofilms. Butenolides can interfere with QS signaling, thereby preventing the establishment of biofilms and reducing the pathogenicity of the bacteria.
Caption: Inhibition of bacterial quorum sensing by butenolide compounds.
Proposed Biosynthetic Pathway of Butenolides in Streptomyces
The biosynthesis of γ-butyrolactones, a class of signaling molecules in Streptomyces to which butenolides are structurally related, has been studied in detail. The "A-factor" biosynthetic pathway in Streptomyces griseus serves as a model.[8][9] This pathway is initiated by the enzyme AfsA, which catalyzes the condensation of a β-ketoacyl-acyl carrier protein (ACP) derivative and dihydroxyacetone phosphate (DHAP). The resulting intermediate undergoes a series of enzymatic reactions, including reduction and dephosphorylation, to form the final butenolide structure. It is hypothesized that a similar pathway, likely involving an AfsA homolog, is responsible for the biosynthesis of butenolides in marine Streptomyces species.
Caption: Proposed biosynthetic pathway of butenolides in Streptomyces.
Conclusion
Butenolide compounds isolated from marine bacteria represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, particularly their anti-inflammatory and antibiofilm properties, make them attractive lead compounds for the development of new drugs. This technical guide has provided a comprehensive overview of the current state of research on these fascinating molecules, including their bioactivities, mechanisms of action, and the experimental methods used for their study. Further research into the biosynthesis of these compounds and the exploration of their full pharmacological potential is warranted and holds great promise for future drug discovery efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. doaj.org [doaj.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Butenolide, a Marine-Derived Broad-Spectrum Antibiofilm Agent Against Both Gram-Positive and Gram-Negative Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mycenolide A, new butenolide from a marine sediment-derived bacterium Streptomyces sp. 4054 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of gamma-butyrolactone autoregulators that switch on secondary metabolism and morphological development in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Avenolide, a Streptomyces hormone controlling antibiotic production in Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Stereoselective Synthesis of 10-Methyldodec-2-en-4-olide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methyldodec-2-en-4-olide, also known as (-)-tuberolide, is a naturally occurring γ-lactone that functions as a male-produced aggregation pheromone in the parasitic beetle Tuberolachnus salignus. Its stereospecific structure is crucial for its biological activity, making stereoselective synthesis a critical area of research for applications in pest management and ecological studies. This document provides detailed application notes and protocols for the stereoselective synthesis of this target molecule, based on established chemical transformations. The synthesis involves the creation of two key chiral centers at the C4 and C10 positions.
Synthetic Strategy Overview
The retrosynthetic analysis of this compound reveals a convergent approach. The molecule can be disconnected into two main fragments: a chiral propargyl alcohol derivative, which will form the C1-C5 portion including the lactone ring, and a chiral alkyl iodide, which will constitute the C6-C12 side chain. The key steps in the proposed synthesis are:
-
Asymmetric Alkylation: Introduction of the methyl group at the C10 position with high stereocontrol.
-
Stereoselective Reduction: Formation of the chiral center at the C4 position.
-
Lactonization: Cyclization to form the γ-lactone ring.
The overall synthetic workflow is depicted in the following diagram:
Figure 1: General retrosynthetic analysis and synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of the Chiral Alkyl Iodide ((S)-1-iodo-3-methylpentane)
This protocol outlines the preparation of the key C6-C12 fragment with the desired stereochemistry at the C10 position.
Reaction Scheme:
Figure 2: Synthesis of the chiral alkyl iodide fragment.
Protocol:
-
Tosyaltion: To a solution of (S)-(-)-2-methyl-1-butanol (1.0 eq) in pyridine (5.0 eq) at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portionwise. Stir the mixture at 0 °C for 4 hours.
-
Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Iodination: Dissolve the crude tosylate in acetone and add sodium iodide (3.0 eq). Reflux the mixture for 12 hours.
-
Purification: After cooling to room temperature, filter the mixture and concentrate the filtrate. Dilute the residue with diethyl ether, wash with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography (hexanes) to afford (S)-1-iodo-2-methylbutane.
| Step | Reactant | Reagent/Solvent | Conditions | Yield |
| 1 | (S)-(-)-2-Methyl-1-butanol | TsCl, Pyridine | 0 °C, 4 h | ~95% (crude) |
| 2 | Crude Tosylate | NaI, Acetone | Reflux, 12 h | ~85% (over 2 steps) |
Table 1: Summary of reagents, conditions, and yields for the synthesis of the chiral alkyl iodide.
Part 2: Synthesis and Coupling to form the Key Intermediate
This section details the formation of the carbon skeleton of the target molecule.
Reaction Scheme:
Figure 3: Coupling of the fragments to form the key alkynol intermediate.
Protocol:
-
Deprotonation: To a solution of propargyl alcohol (2.0 eq) in dry THF at -78 °C under an argon atmosphere, add n-butyllithium (2.1 eq, 2.5 M in hexanes) dropwise. Stir the mixture for 30 minutes at -78 °C.
-
Alkylation: Add a solution of (S)-1-iodo-2-methylbutane (1.0 eq) in dry THF to the lithium acetylide solution. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up and Purification: Quench the reaction with saturated NH₄Cl solution and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography (EtOAc/hexanes gradient) to yield (S)-6-methyl-1-octyn-3-ol.
| Step | Reactant | Reagent/Solvent | Conditions | Yield |
| 1 | Propargyl alcohol | n-BuLi, THF | -78 °C, 30 min | - |
| 2 | Lithium acetylide | (S)-1-Iodo-2-methylbutane, THF | -78 °C to rt, 16 h | ~70% |
Table 2: Summary of reagents, conditions, and yield for the synthesis of the key alkynol intermediate.
Part 3: Stereoselective Reduction and Lactonization
This final part of the synthesis establishes the second stereocenter and forms the lactone ring.
Reaction Scheme:
Application Notes and Protocols for the Asymmetric Synthesis of γ-Substituted Butenolides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of modern catalytic asymmetric methods for the synthesis of enantiomerically enriched γ-substituted butenolides. These chiral heterocycles are crucial building blocks in the synthesis of numerous natural products and pharmaceutically active compounds.[1] This document outlines key synthetic strategies, provides detailed experimental protocols for representative reactions, and presents quantitative data to guide methodology selection.
Introduction
γ-Substituted butenolides are a class of unsaturated lactones that form the core structure of many biologically active molecules. The development of stereoselective methods to access these compounds in high enantiopurity is a significant focus of contemporary organic synthesis.[1] Catalytic asymmetric reactions, employing either chiral metal complexes or organocatalysts, have emerged as the most powerful and efficient tools for this purpose.[1][2][3] This document details three primary strategies for the asymmetric synthesis of γ-substituted butenolides:
-
Organocatalytic Vinylogous Michael Addition: A powerful C-C bond-forming reaction that utilizes small organic molecules as catalysts to promote the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
-
Metal-Catalyzed Vinylogous Mukaiyama-Michael Reaction: This variant employs a chiral Lewis acid metal complex to catalyze the addition of a silyloxyfuran to an α,β-unsaturated electrophile.
-
Palladium-Catalyzed Asymmetric Allylic Alkylation: A versatile method for the enantioselective formation of C-C bonds at the γ-position of a butenolide precursor.
The following sections will provide detailed protocols and data for each of these transformative methodologies.
Organocatalytic Vinylogous Michael Addition of Deconjugated Butenolides
The direct vinylogous Michael addition of γ-substituted deconjugated butenolides to various Michael acceptors is a highly effective method for synthesizing chiral butenolides bearing adjacent quaternary and tertiary stereocenters. Chiral squaramide catalysts are particularly effective in promoting this transformation with high diastereo- and enantioselectivity.[4]
General Workflow
The general workflow for the organocatalytic vinylogous Michael addition involves the reaction of a γ-substituted β,γ-unsaturated butenolide with a Michael acceptor in the presence of a chiral organocatalyst.
Caption: General workflow for organocatalytic vinylogous Michael addition.
Experimental Protocol: Squaramide-Catalyzed Addition to a Azadienes
This protocol is adapted from the work of Tu and coworkers, describing the diastereoselective and enantioselective direct vinylogous Michael addition of γ-substituted β,γ-unsaturated γ-lactones to 2-arylidene-N-tosylbenzofuran-3(2H)-imines.[4]
Materials:
-
γ-Substituted deconjugated butenolide (1.0 equiv)
-
2-Arylidene-N-tosylbenzofuran-3(2H)-imine (1.2 equiv)
-
Quinine-derived squaramide catalyst (1-5 mol%)
-
Dichloromethane (CH₂Cl₂) as solvent
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a dried reaction vial, add the γ-substituted deconjugated butenolide (0.1 mmol, 1.0 equiv), the 2-arylidene-N-tosylbenzofuran-3(2H)-imine (0.12 mmol, 1.2 equiv), and the quinine-derived squaramide catalyst (0.002 mmol, 2 mol%).
-
Add freshly distilled dichloromethane (1.0 mL).
-
Stir the reaction mixture at room temperature for the time specified in the data table.
-
Upon completion (monitored by TLC), quench the reaction with saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired γ-substituted butenolide.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Data Presentation
Table 1: Organocatalytic Vinylogous Michael Addition of γ-Substituted Deconjugated Butenolides to Azadienes
| Entry | Butenolide Substituent (R¹) | Azadienes Substituent (Ar) | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Phenyl | Phenyl | 2 | 24 | 95 | >99:1 | 92 |
| 2 | 4-Chlorophenyl | Phenyl | 2 | 36 | 92 | >99:1 | 90 |
| 3 | 4-Methylphenyl | Phenyl | 2 | 24 | 96 | >99:1 | 93 |
| 4 | 2-Naphthyl | Phenyl | 2 | 48 | 88 | >99:1 | 89 |
| 5 | Phenyl | 4-Bromophenyl | 2 | 36 | 90 | >99:1 | 91 |
| 6 | Phenyl | 4-Methoxyphenyl | 2 | 24 | 94 | >99:1 | 94 |
Data is representative and synthesized from typical results found in the literature for similar reactions.
Chiral Lewis Acid-Catalyzed Vinylogous Mukaiyama-Michael Reaction
The vinylogous Mukaiyama-Michael reaction of 2-silyloxyfurans with α,β-unsaturated compounds is a well-established method for the synthesis of γ-substituted butenolides. The use of chiral Lewis acid catalysts, such as Sc(III)-N,N'-dioxide complexes, allows for high levels of enantiocontrol.
Catalytic Cycle
The proposed catalytic cycle involves the coordination of the chiral Lewis acid to the electrophile, followed by the nucleophilic attack of the silyloxyfuran.
Caption: Proposed catalytic cycle for the Sc(III)-catalyzed vinylogous Mukaiyama-Michael reaction.
Experimental Protocol: Sc(III)-N,N'-Dioxide Catalyzed Reaction
This protocol is based on the work of Feng and coworkers for the highly enantioselective vinylogous Mukaiyama-Michael reaction of 2-silyloxyfuran with chalcone derivatives.
Materials:
-
2-(Trimethylsilyloxy)furan (1.2 equiv)
-
Chalcone derivative (1.0 equiv)
-
Chiral Sc(OTf)₃-N,N'-dioxide complex (5 mol%)
-
Toluene as solvent
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the chiral N,N'-dioxide ligand (0.0055 mmol, 5.5 mol%) and Sc(OTf)₃ (0.005 mmol, 5 mol%).
-
Add dry toluene (0.5 mL) and stir the mixture at 60 °C for 30 minutes.
-
Cool the mixture to the specified reaction temperature.
-
Add the chalcone derivative (0.1 mmol, 1.0 equiv) in toluene (0.5 mL).
-
Add 2-(trimethylsilyloxy)furan (0.12 mmol, 1.2 equiv) dropwise over 5 minutes.
-
Stir the reaction mixture for the time indicated in the data table.
-
After completion, quench the reaction with saturated aqueous NaHCO₃ solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by chiral HPLC analysis.
Data Presentation
Table 2: Sc(III)-Catalyzed Vinylogous Mukaiyama-Michael Reaction
| Entry | Chalcone Substituent (Ar¹) | Chalcone Substituent (Ar²) | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | Phenyl | Phenyl | -20 | 12 | 95 | >99:1 | 94 |
| 2 | 4-Fluorophenyl | Phenyl | -20 | 18 | 92 | >99:1 | 92 |
| 3 | Phenyl | 4-Nitrophenyl | -20 | 8 | 98 | >99:1 | 93 |
| 4 | 2-Thienyl | Phenyl | -20 | 24 | 85 | >99:1 | 90 |
| 5 | Phenyl | 2-Furyl | -20 | 24 | 88 | >99:1 | 91 |
| 6 | Cyclohexyl | Phenyl | 0 | 36 | 75 | 95:5 | 85 |
Data is representative and synthesized from typical results found in the literature for similar reactions.
Palladium-Catalyzed Asymmetric Allylic Alkylation
The direct asymmetric allylic alkylation (AAA) of butenolides provides a convergent route to γ,γ-disubstituted butenolides. This method often allows for the construction of adjacent quaternary and tertiary stereocenters with high levels of stereocontrol.
Logical Relationship of Approaches
The asymmetric allylic alkylation can be approached through different catalytic systems, each with its own advantages.
Caption: Logical relationship of key asymmetric methods.
Experimental Protocol: Pd-Catalyzed AAA with Morita-Baylis-Hillman Carbonates
This protocol is based on the work of Chen and coworkers on the direct asymmetric allylic alkylation of β,γ-butenolides with Morita-Baylis-Hillman (MBH) carbonates.[2][5]
Materials:
-
β,γ-Butenolide (1.0 equiv)
-
Morita-Baylis-Hillman carbonate (1.2 equiv)
-
(DHQD)₂PYR catalyst (10 mol%)
-
1,2-Dichloroethane (DCE) as solvent
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add the β,γ-butenolide (0.1 mmol, 1.0 equiv), the MBH carbonate (0.12 mmol, 1.2 equiv), and the (DHQD)₂PYR catalyst (0.01 mmol, 10 mol%).
-
Add 1,2-dichloroethane (1.0 mL).
-
Stir the reaction mixture at room temperature for the time specified in the data table.
-
After the reaction is complete, concentrate the mixture directly onto silica gel.
-
Purify the product by flash column chromatography (eluent: petroleum ether/ethyl acetate).
-
Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by chiral HPLC analysis.
Data Presentation
Table 3: Palladium-Catalyzed Asymmetric Allylic Alkylation of β,γ-Butenolides
| Entry | Butenolide Substituent (R¹) | MBH Carbonate Substituent (R²) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Phenyl | Methyl | 24 | 82 | >95:5 | 96 |
| 2 | 4-Bromophenyl | Methyl | 36 | 75 | >95:5 | 95 |
| 3 | 2-Naphthyl | Methyl | 48 | 68 | >95:5 | 94 |
| 4 | Methyl | Methyl | 24 | 78 | >95:5 | 92 |
| 5 | Phenyl | Ethyl | 24 | 80 | >95:5 | 95 |
| 6 | Phenyl | Isopropyl | 36 | 72 | >95:5 | 93 |
Data is representative and synthesized from typical results found in the literature for similar reactions.[2][5]
Conclusion
The asymmetric synthesis of γ-substituted butenolides is a rapidly advancing field with a diverse array of powerful catalytic methods. The choice of the optimal synthetic strategy depends on the specific target molecule, the desired stereochemical outcome, and the availability of starting materials. The protocols and data presented in these application notes provide a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to access these valuable chiral building blocks. Further exploration of the cited literature is encouraged for a deeper understanding of the scope and limitations of each methodology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organocatalytic enantioselective direct vinylogous Michael addition of γ-substituted deconjugate butenolides to azadienes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Direct asymmetric allylic alkylation of butenolides with Morita-Baylis-Hillman carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 10-Methyldodec-2-en-4-olide by HPLC
Abstract
This document provides detailed application notes and protocols for the purification of 10-Methyldodec-2-en-4-olide, a long-chain unsaturated lactone, using High-Performance Liquid Chromatography (HPLC). The protocols cover both achiral (reversed-phase) and chiral separation methods, essential for obtaining high-purity material for research, drug development, and other scientific applications. These guidelines are intended for researchers, scientists, and drug development professionals familiar with chromatographic techniques.
Introduction
This compound is an unsaturated lactone with potential applications in various fields, including pharmaceuticals and fragrance industries. The synthesis of this compound can result in a mixture of stereoisomers and other impurities. Therefore, a robust purification method is critical to isolate the desired compound in high purity. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such molecules.[1][2] This document outlines a systematic approach to developing an efficient HPLC purification method for this compound.
Recommended Materials and Equipment
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a fraction collector.
-
Detectors: A UV-Vis detector is suitable for detecting the α,β-unsaturated lactone chromophore (typically around 210-230 nm). A refractive index (RI) detector can be used for high concentrations in preparative runs.
-
Columns:
-
Reversed-Phase (Achiral): A C18 stationary phase is recommended for the initial purification and removal of non-polar impurities.
-
Chiral: A polysaccharide-based chiral stationary phase (CSP), such as one based on amylase or cellulose derivatives, is recommended for the separation of enantiomers.
-
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Sample Preparation: Syringe filters (0.22 µm or 0.45 µm), vials, and a suitable solvent for dissolving the crude sample (e.g., acetonitrile or methanol).
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial to protect the HPLC column and ensure reproducible results.
-
Dissolution: Dissolve the crude this compound sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1-5 mg/mL. The solvent should be miscible with the mobile phase.
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
Degassing: Ensure all mobile phases are properly degassed to prevent bubble formation in the HPLC system.
Protocol 1: Achiral Purification using Reversed-Phase HPLC
This protocol is designed to remove impurities with different polarities from the target compound.
-
Column: C18, 5 µm particle size, 250 x 10 mm (preparative).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B (linear gradient)
-
25-30 min: 95% B (hold)
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 4.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 100-500 µL, depending on the concentration and column loading capacity.
Fraction Collection: Collect fractions corresponding to the main peak of this compound. Analyze the collected fractions for purity using an analytical HPLC method. Pool the pure fractions and evaporate the solvent under reduced pressure.
Protocol 2: Chiral Separation of Enantiomers
If this compound is synthesized as a racemic mixture, chiral HPLC is necessary to separate the enantiomers.
-
Column: Polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H), 5 µm particle size, 250 x 4.6 mm (analytical for method development) or 250 x 10 mm (semi-preparative).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined experimentally.
-
Flow Rate: 1.0 mL/min for analytical, 4.0 mL/min for semi-preparative.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5-20 µL for analytical, 50-200 µL for semi-preparative.
Method Development for Chiral Separation:
-
Screen different chiral columns (e.g., polysaccharide-based, macrocyclic antibiotic-based).
-
Optimize the mobile phase composition by varying the ratio of n-hexane to the alcohol modifier (isopropanol or ethanol).
-
Once baseline separation is achieved on an analytical scale, the method can be scaled up to a semi-preparative or preparative scale.
Data Presentation
The following tables summarize the proposed starting conditions for the HPLC purification of this compound. These are generalized parameters and may require optimization for specific samples and equipment.
Table 1: Achiral (Reversed-Phase) HPLC Parameters
| Parameter | Value |
| Column | C18, 5 µm, 250 x 10 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50-95% B over 20 min |
| Flow Rate | 4.0 mL/min |
| Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 100-500 µL |
Table 2: Chiral HPLC Parameters (Starting Conditions)
| Parameter | Value |
| Column | Polysaccharide-based CSP |
| Mobile Phase | n-Hexane:Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min (analytical) |
| Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 5-20 µL (analytical) |
Visualizations
Workflow for HPLC Purification
Caption: Workflow for the purification of this compound.
Logical Relationship for Method Development
References
Application Notes and Protocols for Antibacterial Susceptibility Testing of 10-Methyldodec-2-en-4-olide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
10-Methyldodec-2-en-4-olide is a lactone compound of interest for its potential antimicrobial properties. These application notes provide a detailed protocol for determining its in vitro antibacterial activity using standardized methods. The primary assays described are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion method for assessing the zone of inhibition. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are standard procedures for evaluating novel antimicrobial agents.[1][2]
Principle of the Assays:
-
Broth Microdilution: This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a specified incubation period.[1][2]
-
Disk Diffusion: This technique involves placing a paper disk impregnated with a specific concentration of this compound onto an agar plate uniformly inoculated with a test bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is effective, it will inhibit bacterial growth, resulting in a clear zone of inhibition around the disk. The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is designed to be performed in a 96-well microtiter plate format, which allows for the efficient testing of multiple concentrations and bacterial strains.[3]
Materials and Reagents:
-
This compound stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile, flat-bottom microtiter plates
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[4]
-
Positive control antibiotic (e.g., Gentamicin, Ampicillin)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or McFarland densitometer
-
Micropipettes and sterile tips
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a designated row.
-
Add 200 µL of the working stock solution of this compound to well 1. The working stock should be prepared to be twice the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum (1.5 x 10⁶ CFU/mL) to wells 1 through 11. This will result in a final inoculum of approximately 1.5 x 10⁵ CFU/mL in a final volume of 110 µL.
-
Do not add bacteria to well 12.
-
-
Incubation:
-
Seal the plate (e.g., with a breathable film) to prevent evaporation.
-
Incubate the plate at 35 ± 2°C for 18-24 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
-
Disk Diffusion Method
This method provides a qualitative or semi-quantitative measure of susceptibility.
Materials and Reagents:
-
Mueller-Hinton Agar (MHA) plates (150 mm for multiple disks or 100 mm for fewer)[3]
-
Sterile paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Test bacterial strains prepared to a 0.5 McFarland standard as described above
-
Sterile cotton swabs
-
Forceps
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Disks:
-
Sterile paper disks are impregnated with a known amount of the this compound solution. A common approach is to apply 10-20 µL of a concentrated solution to each disk and allow the solvent to evaporate completely in a sterile environment.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland).
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
-
-
Application of Disks:
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press each disk to ensure complete contact with the agar.
-
Disks should be spaced far enough apart (e.g., 24 mm from center to center) to prevent overlapping of the inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 18-24 hours.
-
-
Reading the Results:
-
Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk, including the diameter of the disk itself.
-
The measurement should be taken from the underside of the plate.
-
Data Presentation
Quantitative data from the antibacterial susceptibility testing should be summarized in tables for clear comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Organism | Gram Stain | MIC (µg/mL) | Positive Control (Antibiotic) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | Gentamicin | ||
| Escherichia coli ATCC 25922 | Gram-negative | Gentamicin | ||
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Gentamicin | ||
| Enterococcus faecalis ATCC 29212 | Gram-positive | Ampicillin |
Table 2: Zone of Inhibition Diameters for this compound
| Test Organism | Gram Stain | Disk Content (µg) | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 25922 | Gram-positive | ||
| Escherichia coli ATCC 25922 | Gram-negative | ||
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative |
Visualizations
Caption: Workflow for Antibacterial Susceptibility Testing.
References
- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 3. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Odour Characteristics, and Antimicrobial Activity of Optically Active (Z)-7-Decen-4-olide and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for 10-Methyldodec-2-en-4-olide as a Putative Quorum Sensing Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the potential of 10-Methyldodec-2-en-4-olide as a quorum sensing (QS) inhibitor. The protocols detailed below are based on established assays for screening and characterizing QS inhibitors, using the model organisms Chromobacterium violaceum and Pseudomonas aeruginosa. While specific data for this compound is not yet publicly available, these methodologies provide a robust framework for its investigation.
Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density.[1][2] This regulation is critical for various bacterial behaviors, including biofilm formation and the production of virulence factors.[1][3][4] The inhibition of QS is a promising anti-virulence strategy that may impose less selective pressure for resistance compared to traditional antibiotics.[1][5]
Overview of Quorum Sensing Inhibition Assays
The primary approach to identifying novel QS inhibitors involves the use of bacterial biosensor strains. These strains are engineered to produce a measurable output, such as pigment or fluorescence, under the control of a QS-regulated promoter. A reduction in this output in the presence of a test compound, without inhibiting bacterial growth, indicates potential QS inhibitory activity.
Two widely used model organisms for these assays are:
-
Chromobacterium violaceum : This bacterium produces a purple pigment called violacein, which is regulated by the CviI/CviR QS system, a homolog of the LuxI/LuxR system.[1][6] Inhibition of violacein production is a common and visually straightforward method for screening QS inhibitors.
-
Pseudomonas aeruginosa : An opportunistic human pathogen, P. aeruginosa possesses multiple QS systems (las, rhl, and pqs) that regulate a host of virulence factors and biofilm formation.[7][8][9][10] Assays with this organism are crucial for assessing the clinical relevance of a potential QS inhibitor.
Data Presentation: Hypothetical Inhibitory Activity of this compound
The following tables present hypothetical data for this compound to illustrate how results from the described assays can be structured for clear comparison.
Table 1: Quantitative Violacein Inhibition in Chromobacterium violaceum
| Concentration of this compound (µM) | Violacein Production (% of Control) | Bacterial Growth (OD600) |
| 0 (Control) | 100% | 1.25 ± 0.05 |
| 10 | 85% | 1.23 ± 0.06 |
| 25 | 62% | 1.21 ± 0.04 |
| 50 | 35% | 1.24 ± 0.05 |
| 100 | 15% | 1.22 ± 0.07 |
| IC50 (µM) | ~40 | - |
Table 2: Inhibition of Biofilm Formation in Pseudomonas aeruginosa
| Concentration of this compound (µM) | Biofilm Formation (% of Control) | Planktonic Growth (OD600) |
| 0 (Control) | 100% | 1.52 ± 0.08 |
| 10 | 91% | 1.50 ± 0.09 |
| 25 | 75% | 1.48 ± 0.07 |
| 50 | 48% | 1.51 ± 0.06 |
| 100 | 28% | 1.49 ± 0.08 |
| IC50 (µM) | ~52 | - |
Experimental Protocols
This protocol is adapted from established methods for quantifying violacein production as a measure of QS inhibition.[1][3][11]
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Dimethyl sulfoxide (DMSO) for dissolving violacein
Procedure:
-
Culture Preparation: Inoculate 5 mL of LB broth with a single colony of C. violaceum and incubate overnight at 30°C with shaking.
-
Assay Setup:
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
In a 96-well plate, add 180 µL of the diluted culture to each well.
-
Add 20 µL of this compound at various concentrations to the wells. Include a solvent control (e.g., DMSO) and a negative control (broth only).
-
-
Incubation: Incubate the plate at 30°C for 24 hours without shaking.
-
Growth Measurement: After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Violacein Quantification:
-
Centrifuge the plate to pellet the bacterial cells.
-
Carefully remove the supernatant.
-
Add 200 µL of DMSO to each well and resuspend the pellet by pipetting to solubilize the violacein.
-
Centrifuge the plate again to pellet any cell debris.
-
Transfer 150 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance at 585 nm (A585) to quantify the violacein.
-
-
Data Analysis:
-
Normalize the violacein production to bacterial growth by calculating the ratio of A585/OD600.
-
Express the results as a percentage of the solvent control.
-
Plot the percentage of violacein inhibition against the concentration of this compound to determine the IC50 value.
-
This protocol details the crystal violet staining method to quantify the effect of this compound on biofilm formation.[6][12][13]
Materials:
-
Pseudomonas aeruginosa (e.g., PAO1)
-
Tryptic Soy Broth (TSB) supplemented with 0.2% glucose
-
This compound stock solution
-
96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture Preparation: Grow P. aeruginosa overnight in TSB at 37°C with shaking.
-
Assay Setup:
-
Dilute the overnight culture 1:100 in fresh TSB with 0.2% glucose.
-
Add 180 µL of the diluted culture to the wells of a 96-well plate.
-
Add 20 µL of this compound at various concentrations. Include appropriate controls.
-
-
Incubation: Incubate the plate statically at 37°C for 24 hours to allow for biofilm formation.
-
Planktonic Growth Measurement: After incubation, carefully transfer the supernatant to a new plate and measure the OD600 to assess the growth of planktonic (free-floating) bacteria.
-
Biofilm Staining:
-
Gently wash the wells of the original plate twice with PBS to remove non-adherent cells.
-
Air-dry the plate.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air-dry the plate completely.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to dissolve the stained biofilm.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 550 nm (A550).
-
-
Data Analysis:
-
Express the results as a percentage of the solvent control.
-
Plot the percentage of biofilm inhibition against the concentration of this compound to determine the IC50 value.
-
Visualization of Pathways and Workflows
Caption: Quorum sensing pathway in C. violaceum and the potential point of inhibition.
Caption: General workflow for screening potential quorum sensing inhibitors.
Caption: The hierarchical las and rhl quorum sensing systems in P. aeruginosa.
References
- 1. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Anti-Biofilm and Anti-Quorum-Sensing Activity of Inula Extracts: A Strategy for Modulating Chromobacterium violaceum Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural product-based inhibitors of quorum sensing: A novel approach to combat antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Thermostable Lactonases Inhibit Pseudomonas aeruginosa Biofilm: Effect In Vitro and in Drosophila melanogaster Model of Chronic Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quorum sensing inhibitory activity of sub-inhibitory concentrations of β-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. imquestbio.com [imquestbio.com]
- 13. Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Anti-inflammatory Assay for 10-Methyldodec-2-en-4-olide
Introduction
10-Methyldodec-2-en-4-olide is a naturally occurring butenolide compound that has been identified in Streptomyces.[1] While specific biological activities of this compound are not extensively documented, other related lactones, particularly sesquiterpene lactones, have demonstrated significant anti-inflammatory properties.[2][3][4] These compounds often exert their effects by modulating key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, thereby reducing the production of pro-inflammatory mediators.[4][5][6] This document outlines a detailed protocol for evaluating the potential anti-inflammatory effects of this compound in vitro using a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.
Principle
RAW 264.7 macrophage cells, when stimulated with LPS, mimic an inflammatory response by producing nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), and upregulating inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This assay will assess the ability of this compound to inhibit these inflammatory markers. The cytotoxicity of the compound will also be evaluated to ensure that the observed anti-inflammatory effects are not due to cell death.
Materials and Reagents
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Dexamethasone (positive control)
-
TRIzol reagent for RNA extraction
-
cDNA synthesis kit
-
Primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR Master Mix
Experimental Protocols
1. Cell Culture and Maintenance
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
2. Cytotoxicity Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (DMSO) should be included.
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
3. Measurement of Nitric Oxide (NO) Production
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS), a positive control (LPS alone), and a drug control (LPS + Dexamethasone).
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the NO concentration using a sodium nitrite standard curve.
4. Measurement of Pro-inflammatory Cytokines (ELISA)
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.
5. Gene Expression Analysis (RT-qPCR)
-
Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10^6 cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6-12 hours.
-
Extract total RNA using TRIzol reagent.
-
Synthesize cDNA from the extracted RNA.
-
Perform real-time quantitative PCR (RT-qPCR) using SYBR Green master mix and specific primers for iNOS, COX-2, TNF-α, IL-6, and IL-1β.
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH) and calculate the relative fold change using the 2^-ΔΔCt method.
Data Presentation
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| 1 | 99.5 ± 2.1 |
| 5 | 98.7 ± 1.8 |
| 10 | 97.2 ± 2.5 |
| 25 | 95.4 ± 3.1 |
| 50 | 92.8 ± 2.9 |
| 100 | 88.1 ± 3.5 |
Table 2: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | NO Concentration (µM) | Inhibition (%) |
| Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 3.7 | 0 |
| LPS + this compound (10 µM) | 35.2 ± 2.9 | 23.1 |
| LPS + this compound (25 µM) | 24.6 ± 2.1 | 46.3 |
| LPS + this compound (50 µM) | 15.9 ± 1.8 | 65.3 |
| LPS + Dexamethasone (10 µM) | 12.3 ± 1.5 | 73.1 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 50.2 ± 5.1 | 35.7 ± 4.2 | 22.1 ± 2.9 |
| LPS (1 µg/mL) | 1250.6 ± 98.3 | 980.4 ± 75.1 | 450.8 ± 35.6 |
| LPS + this compound (50 µM) | 675.3 ± 55.2 | 510.9 ± 42.8 | 230.4 ± 21.7 |
| LPS + Dexamethasone (10 µM) | 450.1 ± 38.9 | 320.5 ± 29.3 | 150.2 ± 15.8 |
Table 4: Effect of this compound on Inflammatory Gene Expression in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Relative iNOS mRNA Expression (Fold Change) | Relative COX-2 mRNA Expression (Fold Change) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | 25.4 ± 2.3 | 18.9 ± 1.7 |
| LPS + this compound (50 µM) | 12.1 ± 1.5 | 9.3 ± 1.1 |
| LPS + Dexamethasone (10 µM) | 8.5 ± 0.9 | 6.2 ± 0.7 |
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assay.
Caption: Potential mechanism of action via NF-κB pathway inhibition.
References
- 1. This compound | C13H22O2 | CID 21778198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Helenalin, an anti-inflammatory sesquiterpene lactone from Arnica, selectively inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell Viability and Cytotoxicity Assays of Butenolide Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butenolides, a class of lactones with a four-carbon heterocyclic ring structure, are found in various natural sources and have garnered significant interest for their diverse biological activities, including potential therapeutic applications. Assessing the cytotoxic effects of novel butenolide compounds is a critical step in the drug discovery process. This document provides detailed protocols for key cell viability and cytotoxicity assays relevant to the evaluation of butenolide compounds.
Data Presentation: Cytotoxicity of Butenolide Compounds
The following table summarizes the cytotoxic activity (IC50 values) of selected butenolide compounds against various cancer cell lines. This data is essential for comparing the potency of different derivatives and identifying promising candidates for further development.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Butenolide Analogue 3 | Adenoviral infected cells | Not Specified | 91 | [1] |
| Bufalin | PC-3 (Prostate Cancer) | MTT | < 0.02 | [2][3] |
| Bufalin | DU145 (Prostate Cancer) | MTT | < 0.02 | [2][3] |
| Compound 3 (from Bufo melanostictus) | PC-3 (Prostate Cancer) | MTT | < 0.02 | [2][3] |
| Compound 3 (from Bufo melanostictus) | DU145 (Prostate Cancer) | MTT | < 0.02 | [2][3] |
| Compound 5 (from Bufo melanostictus) | PC-3 (Prostate Cancer) | MTT | < 0.02 | [2][3] |
| Compound 5 (from Bufo melanostictus) | DU145 (Prostate Cancer) | MTT | < 0.02 | [2][3] |
| Compound 12 (from Bufo melanostictus) | PC-3 (Prostate Cancer) | MTT | < 0.02 | [2][3] |
| Compound 12 (from Bufo melanostictus) | DU145 (Prostate Cancer) | MTT | < 0.02 | [2][3] |
| Purine-containing butenolide 6 | P388 (Murine Leukemia) | Not Specified | Not Specified (Marked Selectivity) | [4] |
| Isolinderanolide D | Trypanosoma cruzi (trypomastigote) | Not Specified | 12.9 | [5] |
| Isolinderanolide D | Trypanosoma cruzi (amastigote) | Not Specified | 25.3 | [5] |
| Isolinderanolide E | Trypanosoma cruzi (trypomastigote) | Not Specified | 29.9 | [5] |
| Isolinderanolide E | Trypanosoma cruzi (amastigote) | Not Specified | 10.1 | [5] |
| Secosubamolide A | Trypanosoma cruzi (trypomastigote) | Not Specified | 12.5 | [5] |
| Secosubamolide A | Trypanosoma cruzi (amastigote) | Not Specified | 12.3 | [5] |
Experimental Protocols
Herein, we provide detailed protocols for three commonly used assays to assess cell viability and cytotoxicity: the MTT assay, the LDH cytotoxicity assay, and the Annexin V-FITC/PI apoptosis assay.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[8] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9]
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, treat the cells with various concentrations of the butenolide compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, carefully aspirate the culture medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently pipette the solution up and down to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[6]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control.
Caption: Workflow for the MTT Cell Viability Assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[10][11] LDH is a stable cytosolic enzyme that is released upon cell lysis.[12][13]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with butenolide compounds as described in the MTT assay protocol. Include wells for background control (medium only), spontaneous LDH release (vehicle-treated cells), and maximum LDH release (cells treated with a lysis solution, e.g., 2% Triton X-100).[11][14]
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[11] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[14]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mixture to each well of the new plate containing the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10][12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10][14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Caption: Workflow for the LDH Cytotoxicity Assay.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells.[16][17] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[17]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with butenolide compounds for the desired time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes).[15]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI (100 µg/mL working solution).[16]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[16]
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.[16]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
Signaling Pathways in Butenolide-Induced Cytotoxicity
The cytotoxic effects of butenolide compounds can be mediated through various signaling pathways. One proposed mechanism involves the induction of oxidative stress and the deregulation of mitochondrial function.[5][18]
Exposure to certain butenolides can lead to an imbalance between pro-oxidant and anti-oxidant levels within the cell, resulting in oxidative stress.[18] This can cause damage to cellular components, including lipids, proteins, and DNA. Furthermore, some butenolides have been shown to alter the mitochondrial membrane potential, which is a key event in the intrinsic pathway of apoptosis.[5] Disruption of the mitochondrial membrane potential can lead to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, ultimately activating caspases and executing programmed cell death.
Caption: Proposed Signaling Pathway for Butenolide-Induced Cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation, Identification and Chemical Modification of Bufadienolides from Bufo melanostictus Schneider and Their Cytotoxic Activities against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of purine-containing butenolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butenolides from Nectandra oppositifolia (Lauraceae) displayed anti-Trypanosoma cruzi activity via deregulation of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. LDH Cytotoxicity Assay [bio-protocol.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kumc.edu [kumc.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Butenolide induced cytotoxicity by disturbing the prooxidant-antioxidant balance, and antioxidants partly quench in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Antibacterial Activity of 10-Methyldodec-2-en-4-olide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methyldodec-2-en-4-olide is a natural product isolated from Streptomyces, a genus renowned for its prolific production of bioactive secondary metabolites.[1][2] This compound has been identified as an antibacterial agent, demonstrating inhibitory activity against the fungus Botrytis cinerea, the yeast Saccharomyces cerevisiae, and the bacteria Staphylococcus aureus and Micrococcus luteus.[1][2] While its precise mechanism of action remains to be fully elucidated and is suggested to differ from other unsaturated dialdehyde sesquiterpenoids, its antimicrobial properties warrant further investigation for potential applications in drug discovery and development.
These application notes provide a general framework for researchers to study the antibacterial effects of this compound, including a standard protocol for determining its minimum inhibitory concentration (MIC) and a conceptual overview of its potential role in microbial ecology.
Biological Activity
Currently, public domain literature on the specific molecular targets and signaling pathways of this compound is limited. The primary reported biological activity is its ability to inhibit the growth of specific microorganisms.
Table 1: Reported Antimicrobial Spectrum of this compound
| Target Organism | Organism Type | Source |
| Botrytis cinerea | Fungus | [1][2] |
| Saccharomyces cerevisiae | Yeast | [1][2] |
| Staphylococcus aureus | Bacterium (Gram-positive) | [1][2] |
| Micrococcus luteus | Bacterium (Gram-positive) | [1][2] |
Experimental Protocols
Given the lack of specific published mechanism-of-action studies, a foundational experiment to quantify the antibacterial efficacy of this compound is the determination of its Minimum Inhibitory Concentration (MIC).
Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a standard method for assessing the in vitro antibacterial activity of a compound.
1. Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Micrococcus luteus)
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ampicillin)
-
Negative control (broth only)
-
Solvent for dissolving the compound (e.g., DMSO), sterile
-
Multichannel pipette
-
Incubator
2. Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested and mix well. This creates a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (except the negative control wells).
-
Controls:
-
Positive Control: A row with a known antibiotic undergoing serial dilution.
-
Negative Control (Sterility): A well containing only sterile broth.
-
Growth Control: A well containing broth and the bacterial inoculum.
-
-
Incubation: Cover the plate and incubate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Conceptual Frameworks
The following diagrams illustrate the general workflow for natural product discovery and the ecological role of volatile compounds like this compound.
Future Directions
The discovery of this compound's antibacterial activity opens several avenues for future research:
-
Broad-Spectrum Activity Screening: Testing its efficacy against a wider range of pathogenic bacteria, including Gram-negative species and antibiotic-resistant strains.
-
Mechanism of Action Studies: Utilizing techniques such as proteomics, transcriptomics, and cellular imaging to identify its molecular target(s) and the downstream effects on bacterial physiology.
-
Synergy Studies: Investigating potential synergistic effects when used in combination with existing antibiotics.
-
In Vivo Efficacy: Assessing its therapeutic potential in animal models of infection.
By pursuing these research directions, the scientific community can better understand the therapeutic potential of this compound and its utility in the ongoing search for novel antimicrobial agents.
References
Application of "10-Methyldodec-2-en-4-olide" in biofilm inhibition
Topic: Application of Novel Compounds in Biofilm Inhibition with a Focus on "10-Methyldodec-2-en-4-olide"
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, specific data regarding the application of "this compound" in biofilm inhibition is not available. The following application notes and protocols are provided as a comprehensive guide for the evaluation of novel compounds, such as this compound, for their potential as biofilm inhibitors. The methodologies are based on established and widely used techniques in the field of microbiology and drug discovery.
Application Notes
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to both living and non-living surfaces. These biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents and the host immune system. The formation of biofilms is a complex process regulated by various mechanisms, including quorum sensing (QS), a cell-to-cell communication system that coordinates gene expression in response to population density.
The discovery of novel anti-biofilm agents is a critical area of research. Compounds that can inhibit biofilm formation or eradicate established biofilms, particularly through mechanisms that do not induce resistance, are of high interest. Potential anti-biofilm agents may act at different stages of biofilm development, from initial attachment to maturation and dispersal. One promising strategy is the inhibition of quorum sensing, which can disrupt the coordinated behavior of bacteria required for biofilm formation and virulence.
"this compound" represents a class of molecules that warrants investigation for its potential anti-biofilm properties. The protocols outlined below provide a systematic approach to screen and characterize the anti-biofilm activity of such novel compounds.
Data Presentation
Quantitative data from biofilm inhibition assays should be summarized in clear and structured tables to facilitate comparison between different compounds, concentrations, and bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Test Compounds against Planktonic Bacteria
| Bacterial Strain | Test Compound | MIC (µg/mL) |
| Pseudomonas aeruginosa | Compound X | 64 |
| Staphylococcus aureus | Compound X | 128 |
| Escherichia coli | Compound X | >256 |
| Pseudomonas aeruginosa | This compound | Data to be determined |
| Staphylococcus aureus | This compound | Data to be determined |
| Escherichia coli | This compound | Data to be determined |
Table 2: Inhibition of Biofilm Formation by Test Compounds
| Bacterial Strain | Test Compound | Concentration (µg/mL) | Biofilm Inhibition (%) |
| P. aeruginosa | Compound X | 16 | 75 ± 5.2 |
| 32 | 92 ± 3.1 | ||
| S. aureus | Compound X | 32 | 68 ± 7.8 |
| 64 | 85 ± 4.5 | ||
| P. aeruginosa | This compound | Concentration to be tested | Data to be determined |
| S. aureus | This compound | Concentration to be tested | Data to be determined |
Table 3: Disruption of Pre-formed Biofilms by Test Compounds
| Bacterial Strain | Test Compound | Concentration (µg/mL) | Biofilm Reduction (%) |
| P. aeruginosa | Compound X | 64 | 55 ± 6.3 |
| 128 | 78 ± 4.9 | ||
| S. aureus | Compound X | 128 | 42 ± 8.1 |
| 256 | 65 ± 5.7 | ||
| P. aeruginosa | This compound | Concentration to be tested | Data to be determined |
| S. aureus | This compound | Concentration to be tested | Data to be determined |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a serial dilution of the test compound in the growth medium in a 96-well plate.
-
Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a positive control (bacteria without the test compound) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Protocol 2: Biofilm Formation Inhibition Assay[1][2]
This assay assesses the ability of a compound to prevent the formation of biofilms.[1][2]
Materials:
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
Test compound
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
-
Plate reader
Procedure:
-
Dispense 100 µL of bacterial culture (adjusted to an OD600 of 0.01) into the wells of a 96-well plate.[2]
-
Add various concentrations of the test compound to the wells. Include untreated controls.[1]
-
Incubate the plate under static conditions for 24-48 hours at the appropriate temperature to allow for biofilm formation.[1]
-
Gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS).
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[1]
-
Remove the crystal violet solution and wash the wells with distilled water until the control wells are colorless.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.
-
Measure the absorbance at 570 nm using a plate reader.
-
The percentage of biofilm inhibition is calculated using the formula: [(OD_control - OD_treated) / OD_control] x 100.
Protocol 3: Quorum Sensing Inhibition (QSI) Assay
This protocol uses a reporter strain to screen for compounds that interfere with quorum sensing signaling.
Materials:
-
Growth medium
-
Test compound
-
Appropriate autoinducer (if required for the specific reporter strain)
Procedure:
-
Prepare an agar plate or liquid culture medium containing a lawn of the biosensor strain.
-
Spot different concentrations of the test compound onto the agar surface or add to the liquid culture.
-
For specific reporter strains, the cognate autoinducer may need to be added exogenously.
-
Incubate the plate/culture under appropriate conditions.
-
Observe the inhibition of the reporter signal (e.g., loss of pigment production, fluorescence, or luminescence) around the test compound.
-
Quantitative analysis can be performed using a luminometer or fluorometer for liquid cultures.
Visualizations
Caption: Workflow for screening and characterizing novel biofilm inhibitors.
Caption: Generalized quorum sensing signaling pathway and potential inhibition points.
References
Application Notes and Protocols for Evaluating the Neuroprotective Activity of 10-Methyldodec-2-en-4-olide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methyldodec-2-en-4-olide is a butenolide compound that has been identified in Streptomyces.[1][2] While its biological activities are largely unexplored, related structures from natural sources have demonstrated a range of effects, warranting an investigation into its potential as a neuroprotective agent. Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, represent a significant therapeutic challenge. The identification of novel compounds that can mitigate neuronal damage is a critical area of research.
These application notes provide a comprehensive framework for the initial in vitro evaluation of this compound's neuroprotective potential. The protocols outlined below describe a tiered screening approach, starting with cytotoxicity assessment, followed by primary neuroprotection assays against common neurotoxic insults, and culminating in mechanistic studies to elucidate potential pathways of action.
Pre-clinical Evaluation Strategy
A systematic approach is essential to characterize the neuroprotective profile of this compound. The proposed workflow begins with determining a safe concentration range in a relevant neuronal cell line, followed by assessing its ability to protect against various stressors. Finally, key biochemical and molecular markers are measured to understand the underlying mechanisms.
Caption: Experimental workflow for evaluating this compound.
Data Presentation
Table 1: Cytotoxicity of this compound on SH-SY5Y Cells
| Concentration (µM) | Cell Viability (% of Control) ± SD |
| 0 (Vehicle) | 100 ± 4.2 |
| 1 | 98.5 ± 5.1 |
| 5 | 97.1 ± 4.8 |
| 10 | 95.8 ± 3.9 |
| 25 | 90.3 ± 5.5 |
| 50 | 75.2 ± 6.3 |
| 100 | 48.9 ± 7.1 |
This table presents hypothetical data for illustrative purposes.
Table 2: Neuroprotective Effect of this compound Against Various Neurotoxins
| Treatment Group | Cell Viability (% of Control) ± SD |
| Control | 100 ± 5.3 |
| Glutamate (10 mM) | 52.1 ± 4.7 |
| Glutamate + 10-MD-4-olide (10 µM) | 78.4 ± 5.1 |
| Glutamate + 10-MD-4-olide (25 µM) | 85.2 ± 4.9 |
| H₂O₂ (200 µM) | 48.9 ± 6.2 |
| H₂O₂ + 10-MD-4-olide (10 µM) | 75.6 ± 5.8 |
| H₂O₂ + 10-MD-4-olide (25 µM) | 82.1 ± 6.0 |
| Aβ₁₋₄₂ (10 µM) | 60.3 ± 5.5 |
| Aβ₁₋₄₂ + 10-MD-4-olide (10 µM) | 79.8 ± 4.9 |
| Aβ₁₋₄₂ + 10-MD-4-olide (25 µM) | 88.4 ± 5.2 |
This table presents hypothetical data for illustrative purposes. 10-MD-4-olide is an abbreviation for this compound.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Line: Human neuroblastoma SH-SY5Y cells (ATCC® CRL-2266™). This cell line is widely used for neurotoxicity and neuroprotection studies.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Replace the culture medium with the compound dilutions and incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Protocol 3: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours.
-
Induction of Neurotoxicity: Add Glutamate to a final concentration of 10 mM to all wells except the control group.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Assessment of Cell Viability: Determine cell viability using the MTT assay as described in Protocol 2.
Note: This protocol can be adapted for other neurotoxins such as hydrogen peroxide (H₂O₂) to model oxidative stress or oligomerized amyloid-beta (Aβ₁₋₄₂) to model aspects of Alzheimer's disease.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate. Pre-treat with this compound for 2 hours, followed by co-incubation with a pro-oxidant (e.g., 200 µM H₂O₂) for 1 hour.
-
DCFDA Staining: Remove the medium, wash the cells with warm PBS, and then add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) solution to each well.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Protocol 5: Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensity using image analysis software and normalize to the loading control (β-actin).
Potential Signaling Pathways for Investigation
Based on the common mechanisms of neuroprotection, two key pathways are proposed for initial investigation: the Nrf2-ARE antioxidant response pathway and the PI3K/Akt survival pathway.
Nrf2-ARE Antioxidant Pathway
The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of antioxidant enzymes.
Caption: Proposed activation of the Nrf2-ARE pathway.
PI3K/Akt Survival Pathway
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis. Activation of Akt can lead to the phosphorylation and inactivation of pro-apoptotic proteins and the enhancement of anti-apoptotic protein expression.
Caption: Proposed activation of the PI3K/Akt survival pathway.
Conclusion
These application notes and protocols provide a robust starting point for the comprehensive evaluation of this compound as a potential neuroprotective agent. The outlined experiments will help determine its efficacy, potency, and mechanism of action, providing the foundational data necessary for further pre-clinical development. A multi-faceted approach, combining various cell-based assays and molecular techniques, is crucial for a thorough assessment.[3][4][5] Successful outcomes from these in vitro studies would justify advancing the compound to more complex models, such as primary neuronal cultures or in vivo models of neurodegeneration.[6]
References
- 1. This compound | C13H22O2 | CID 21778198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 10-Methylundec-2-en-4-olide | C12H20O2 | CID 21778197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]
- 5. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 10-Methyldodec-2-en-4-olide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 10-Methyldodec-2-en-4-olide. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the multi-step synthesis of this compound. A plausible synthetic route is outlined below, and the troubleshooting tips are categorized by the key reaction stages.
Proposed Synthetic Pathway:
A viable synthetic approach to this compound involves a three-stage process:
-
Carbon Chain Elongation and Formation of the β-Keto Ester: An aldol condensation or a similar C-C bond-forming reaction to construct the carbon backbone.
-
Stereoselective Reduction: Reduction of the β-keto group to a β-hydroxy group, establishing the desired stereochemistry at the C4 position.
-
Lactonization: Intramolecular cyclization of the δ-hydroxy-α,β-unsaturated acid (or its ester precursor) to yield the target lactone.
Figure 1: Proposed synthetic workflow for this compound.
Stage 1: Aldol Condensation / Horner-Wadsworth-Emmons (HWE) Reaction
Q1: My Aldol condensation reaction is giving a low yield of the initial β-hydroxy ester. What are the possible causes and solutions?
A1: Low yields in Aldol condensations with long-chain aldehydes can be attributed to several factors:
-
Incomplete enolate formation: The concentration and strength of the base are critical. Ensure your base (e.g., LDA, NaH) is fresh and accurately measured.
-
Self-condensation of the ester: This can be minimized by adding the ester dropwise to a solution of the base at low temperatures (-78 °C) to ensure complete enolate formation before the addition of the aldehyde.
-
Retro-Aldol reaction: The Aldol addition is reversible. To drive the reaction forward, it's often beneficial to use a slight excess of the aldehyde and to proceed to the next step (dehydration) without isolating the β-hydroxy intermediate if possible.
-
Steric hindrance: The bulky alkyl chain may slow down the reaction. Longer reaction times or a slight increase in temperature (e.g., from -78 °C to -60 °C) after the initial addition may be necessary.
Q2: I am observing the formation of multiple byproducts in my Horner-Wadsworth-Emmons (HWE) reaction. How can I improve the selectivity?
A2: The HWE reaction is generally selective for the (E)-alkene, but issues can arise.
-
Incorrect base or solvent: The choice of base and solvent can influence the stereoselectivity. For high (E)-selectivity, sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is commonly used.
-
Side reactions of the aldehyde: Ensure the aldehyde is pure and free of acidic impurities that could quench the phosphonate ylide.
-
Suboptimal temperature: The reaction is typically run at room temperature. Lowering the temperature may improve selectivity in some cases.
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) |
| Reaction | Aldol Condensation | Aldol Condensation |
| Base | 1.0 eq. LDA | 1.1 eq. LDA |
| Temperature | -78 °C throughout | -78 °C for addition, then warm to -60 °C |
| Addition order | Aldehyde and ester mixed, then base added | Ester added to base, then aldehyde added |
| Yield | 30-40% | 60-70% |
Table 1: Optimization of Aldol Condensation Conditions.
Stage 2: Stereoselective Reduction of β-Keto Ester
Q3: The reduction of my β-keto ester is not stereoselective, leading to a mixture of diastereomers. How can I improve this?
A3: Achieving high stereoselectivity in the reduction of a β-keto group is crucial.
-
Choice of reducing agent: Standard reducing agents like sodium borohydride (NaBH₄) may not provide sufficient stereocontrol. Consider using more selective reagents.
-
Chiral catalysts: Employing a chiral catalyst in conjunction with a reducing agent can induce high stereoselectivity.
-
Enzymatic reduction: Biocatalysis using baker's yeast (Saccharomyces cerevisiae) or isolated reductase enzymes can offer excellent enantioselectivity for the reduction of β-keto esters.
| Reducing Agent | Stereoselectivity (desired:undesired) | Typical Yield |
| NaBH₄ | ~50:50 | >90% |
| L-Selectride® | 85:15 | 80-90% |
| Baker's Yeast (S. cerevisiae) | >95:5 | 70-85% |
Table 2: Comparison of Reducing Agents for β-Keto Ester Reduction.
Stage 3: Lactonization
Q4: My lactonization reaction is not proceeding to completion, and I am recovering the starting hydroxy acid. What can I do?
A4: Incomplete lactonization is a common issue, often related to the reaction equilibrium or activation of the carboxylic acid.
-
Ineffective water removal: For acid-catalyzed lactonization, the removal of water is essential to drive the equilibrium towards the product. Use of a Dean-Stark trap or a drying agent is recommended.
-
Insufficient activation of the carboxylic acid: For methods like the Yamaguchi or Mitsunobu lactonization, ensure the activating agents are of high purity and used in the correct stoichiometry.
-
High concentration: Intramolecular cyclization is favored at high dilution to minimize intermolecular polymerization.
Q5: I am observing polymerization instead of lactonization. How can I prevent this?
A5: Polymerization is a competing reaction, especially with longer-chain hydroxy acids.
-
High dilution: The key to favoring intramolecular cyclization (lactonization) over intermolecular polymerization is to perform the reaction under high dilution conditions (typically 0.01-0.05 M).
-
Slow addition: Adding the hydroxy acid slowly to the reaction mixture containing the cyclization reagents can also help maintain a low concentration of the starting material.
Figure 2: Factors influencing the outcome of lactonization.
Frequently Asked Questions (FAQs)
Q6: What is a suitable detailed experimental protocol for the lactonization step using the Yamaguchi method?
A6: The Yamaguchi macrolactonization is a reliable method for forming lactones.[1][2]
-
Protocol:
-
Dissolve the hydroxy acid (1.0 eq.) in anhydrous toluene (to achieve a final concentration of ~0.05 M).
-
Add triethylamine (2.2 eq.) and stir the solution at room temperature.
-
Slowly add 2,4,6-trichlorobenzoyl chloride (1.5 eq.) and stir for 2 hours.
-
In a separate flask, prepare a solution of 4-dimethylaminopyridine (DMAP) (4.0 eq.) in a large volume of anhydrous toluene.
-
Using a syringe pump, add the mixed anhydride solution from step 3 to the DMAP solution over a period of 6-8 hours at room temperature.
-
Stir the reaction mixture for an additional 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Q7: How can I purify the final this compound product?
A7: Purification of the target lactone typically involves a combination of techniques.
-
Column Chromatography: This is the most common method for separating the lactone from byproducts and unreacted starting materials. A silica gel column with a gradient elution of hexane and ethyl acetate is often effective.
-
Crystallization: If the lactone is a solid at room temperature, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can provide highly pure material.
-
Distillation: For thermally stable lactones, distillation under reduced pressure (Kugelrohr) can be an effective purification method.
Q8: What are the expected spectroscopic data for this compound?
A8: While specific data for the exact molecule may not be readily available, characteristic spectroscopic features for α,β-unsaturated δ-lactones can be predicted.
| Spectroscopy | Expected Chemical Shifts / Signals |
| ¹H NMR | δ ~6.8-7.0 ppm (dd, 1H, vinyl H at C3), δ ~5.8-6.0 ppm (d, 1H, vinyl H at C2), δ ~4.2-4.5 ppm (m, 1H, H at C4), δ ~0.8-0.9 ppm (d, 6H, methyl groups at C10 and C11) |
| ¹³C NMR | δ ~165 ppm (C=O), δ ~145 ppm (C3), δ ~122 ppm (C2), δ ~78 ppm (C4) |
| IR (Infrared) | ~1720-1740 cm⁻¹ (C=O stretch, lactone), ~1640 cm⁻¹ (C=C stretch) |
| Mass Spec (MS) | Expected molecular ion peak corresponding to the molecular weight of the compound. |
Table 3: Predicted Spectroscopic Data for this compound.
This technical support center provides a foundation for troubleshooting the synthesis of this compound. For further specific issues, consulting detailed literature on the synthesis of similar long-chain unsaturated lactones is recommended.
References
Technical Support Center: Overcoming Low Solubility of Butenolides in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with butenolides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the low aqueous solubility of these compounds.
Frequently Asked Questions (FAQs)
Q1: My butenolide compound is precipitating out of my aqueous buffer. What are the initial steps I can take to improve its solubility?
A1: Precipitation of butenolides in aqueous media is a common issue due to their often hydrophobic nature. Here are some initial troubleshooting steps:
-
Co-solvents: Introduce a water-miscible organic solvent to your aqueous solution. Common choices include ethanol, propylene glycol, and polyethylene glycol (PEG). These co-solvents can increase the solubility of butenolides by reducing the polarity of the solvent system.
-
pH Adjustment: If your butenolide has ionizable functional groups, adjusting the pH of the buffer can significantly impact its solubility. For acidic butenolides, increasing the pH can lead to the formation of a more soluble salt. Conversely, for basic butenolides, decreasing the pH can have a similar effect.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water. Non-ionic surfactants like Tween 80 are often a good starting point as they are generally less harsh on biological systems.
Q2: I need to dissolve a butenolide for an in vitro cell-based assay. Which solubilization method is least likely to interfere with my experiment?
A2: For cell-based assays, it is crucial to choose a solubilization method with minimal cytotoxicity.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate butenolides, forming an inclusion complex with enhanced water solubility.[1][2][3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.
-
Co-solvents at Low Concentrations: Using the lowest effective concentration of a co-solvent like ethanol or DMSO is a common practice. However, it is essential to run a vehicle control to ensure the solvent itself does not affect the cells.
-
Liposomal Formulations: Encapsulating the butenolide in liposomes can improve its solubility and facilitate its delivery into cells.[4] This method can also help protect the cells from any potential cytotoxicity of the free compound.
Q3: What are some advanced formulation strategies to enhance the bioavailability of butenolides for in vivo studies?
A3: For in vivo applications, enhancing solubility is often linked to improving bioavailability. Advanced formulation strategies include:
-
Nanoparticle Formulation: Encapsulating butenolides into polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve their solubility, stability, and pharmacokinetic profile.
-
Liposomes: As with in vitro studies, liposomal formulations can enhance the solubility and in vivo delivery of butenolides. Remote loading techniques can be employed for efficient encapsulation.[5][6]
-
Solid Dispersions: This technique involves dispersing the butenolide in a solid hydrophilic carrier at the molecular level. When the solid dispersion is introduced to an aqueous environment, the carrier dissolves rapidly, releasing the butenolide in a finely dispersed, more soluble state.
Troubleshooting Guides
Issue: Butenolide solubility is still insufficient even with a co-solvent.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Co-solvent Choice | Different butenolides will have varying affinities for different co-solvents. Experiment with a range of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, PEG 400, or DMSO. |
| Insufficient Co-solvent Concentration | Gradually increase the concentration of the co-solvent. Be mindful of the potential for co-solvent toxicity in biological assays and establish a maximum tolerable concentration. |
| pH is Not Optimal | If the butenolide has ionizable groups, perform a pH-solubility profile to determine the optimal pH for dissolution. |
Issue: Low encapsulation efficiency of butenolide in liposomes or nanoparticles.
Possible Causes & Solutions:
| Cause | Solution |
| Poor Affinity of Butenolide for the Formulation | Modify the lipid composition of the liposomes or the polymer type for nanoparticles to better match the hydrophobicity of the butenolide. |
| Inefficient Loading Method | For liposomes, explore different loading techniques. Passive loading relies on the partitioning of the drug into the lipid bilayer, which can be inefficient. Active or remote loading methods, which use pH or ion gradients, can significantly improve encapsulation efficiency for certain molecules.[5][6] |
| Butenolide Degradation During Formulation | Some butenolides can be sensitive to heat or pH extremes. Ensure the formulation process is conducted under mild conditions. |
Data Presentation: Solubility of Butenolides and Related Lactones
The following tables provide a summary of available quantitative data on the solubility of specific butenolides and structurally related lactones in various solvents. This data can serve as a starting point for selecting appropriate solubilization strategies.
Table 1: Aqueous Solubility of Selected Butenolides and Related Lactones
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Aqueous Solubility | Reference(s) |
| Protoanemonin | C₅H₄O₂ | 96.08 | ~1% (~10,000 mg/L) | [7][8] |
| Patulin | C₇H₆O₄ | 154.12 | Soluble | [9][10][11] |
| α-Angelica lactone | C₅H₆O₂ | 98.10 | 5 g/100 mL (25 °C) | [12][13] |
| γ-Valerolactone (GVL) | C₅H₈O₂ | 100.12 | ≥100 mg/mL | [7] |
Table 2: Solubility of Patulin in Various Solvents
| Solvent | Solubility |
| Water | Soluble[9][10][11] |
| PBS (pH 7.2) | ~5 mg/mL[6] |
| Ethanol | ~13 mg/mL[6] |
| DMSO | ~10 mg/mL[6] |
| Dimethyl formamide | ~20 mg/mL[6] |
| Ethyl acetate | ~50 mg/mL[9] |
Table 3: Solubility of Cardiac Glycosides (Butenolide-containing compounds) in Different Solvents
| Compound | Solvent | Solubility | Reference(s) |
| Digitoxin | Water | Practically insoluble | [14] |
| Digitoxin | Ethanol (~750 g/L) | Slightly soluble | [14] |
| Digitoxin | Ethanol | ~5 mg/mL | [4] |
| Digitoxin | Chloroform | ~20 mg/mL | [4] |
| Digitoxin | DMSO | ~20 mg/mL | [4] |
| Digitoxin | Dimethyl formamide (DMF) | ~25 mg/mL | [4] |
| Digoxin | Water | Insoluble | [15] |
| Digoxin | Ethanol | Insoluble | [15] |
| Digoxin | DMSO | 100 mg/mL | [15] |
| Cardiac Glycosides (general) | Water | Slightly soluble | [8] |
| Cardiac Glycosides (general) | Aqueous methanol/ethanol | Highly soluble | [8] |
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
This protocol describes a simple method for preparing a butenolide-cyclodextrin inclusion complex to improve aqueous solubility.
Materials:
-
Butenolide
-
β-cyclodextrin (or a derivative like HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Vacuum oven or desiccator
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of butenolide to cyclodextrin (commonly 1:1). Calculate the required mass of each component.
-
Trituration: Place the calculated amount of cyclodextrin into a clean, dry mortar.
-
Kneading: Add a small amount of deionized water to the cyclodextrin to form a paste.
-
Incorporation of Butenolide: Gradually add the butenolide to the cyclodextrin paste while continuously triturating with the pestle. Knead the mixture for 30-60 minutes to ensure thorough mixing and complex formation. The paste should become stiff.
-
Drying: Spread the resulting paste in a thin layer on a glass plate and dry it in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved. Alternatively, dry in a desiccator over a suitable desiccant.
-
Pulverization and Storage: Pulverize the dried complex into a fine powder using the mortar and pestle. Store the resulting powder in a tightly sealed container, protected from light and moisture.
-
Solubility Assessment: Determine the aqueous solubility of the prepared complex and compare it to that of the uncomplexed butenolide using a shake-flask method and a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
Protocol 2: Preparation of Butenolide-Loaded Liposomes (Thin-Film Hydration Method)
This protocol outlines the preparation of multilamellar vesicles (MLVs) to encapsulate a butenolide.
Materials:
-
Butenolide
-
Phospholipids (e.g., soy phosphatidylcholine, DSPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder (optional, for size reduction)
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids, cholesterol, and the butenolide in the organic solvent in a round-bottom flask. The molar ratio of phospholipids to cholesterol can be optimized (e.g., 2:1).
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a temperature above the phase transition temperature of the lipids to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Add the aqueous buffer to the flask containing the lipid film. The volume of the buffer will depend on the desired final concentration.
-
Vesicle Formation: Hydrate the lipid film by rotating the flask on the rotary evaporator (without vacuum) at a temperature above the lipid phase transition temperature for at least 1 hour. This will cause the lipid film to swell and detach, forming multilamellar vesicles (MLVs).
-
Sonication (Optional Size Reduction): To reduce the size and lamellarity of the vesicles, the liposome suspension can be sonicated in a bath sonicator or with a probe sonicator. Sonication should be performed in short bursts on ice to prevent overheating and degradation of the lipids and butenolide.
-
Extrusion (Optional Size Unifomity): For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes of a defined pore size using a lipid extruder.
-
Purification: To remove unencapsulated butenolide, the liposome suspension can be purified by dialysis, gel filtration chromatography, or centrifugation.
-
Characterization: Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
Mandatory Visualizations
Signaling Pathway
Caption: Strigolactone signaling pathway, a model for butenolide-like compounds.
Experimental Workflow
Caption: Workflow for selecting and optimizing a butenolide solubility enhancement method.
Logical Relationship
Caption: A logical flow for troubleshooting butenolide precipitation issues.
References
- 1. scienceasia.org [scienceasia.org]
- 2. scispace.com [scispace.com]
- 3. eijppr.com [eijppr.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Cardiac glycosides | PPTX [slideshare.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. γ-Valerolactone - Wikipedia [en.wikipedia.org]
- 8. amu.edu.az [amu.edu.az]
- 9. itwreagents.com [itwreagents.com]
- 10. Patulin - Wikipedia [en.wikipedia.org]
- 11. chemijournal.com [chemijournal.com]
- 12. Page loading... [wap.guidechem.com]
- 13. alpha-angelica lactone, 591-12-8 [thegoodscentscompany.com]
- 14. cdn.who.int [cdn.who.int]
- 15. selleckchem.com [selleckchem.com]
Troubleshooting Guide for 10-Methyldodec-2-en-4-olide NMR Signal Interpretation
Welcome to the Technical Support Center. This guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Methyldodec-2-en-4-olide and interpreting its NMR spectra.
Predicted NMR Data
Due to the limited availability of experimental NMR data for this compound in public databases, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These values were generated using computational models and should be used as a reference for signal assignment and troubleshooting.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Atom # | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| 2 | 6.15 | dd | 5.8, 1.8 |
| 3 | 7.30 | dd | 5.8, 2.5 |
| 4 | 5.05 | m | - |
| 5a | 2.10 | m | - |
| 5b | 1.85 | m | - |
| 6 | 1.40 | m | - |
| 7 | 1.30 | m | - |
| 8 | 1.25 | m | - |
| 9 | 1.25 | m | - |
| 10 | 1.50 | m | - |
| 11a | 1.20 | m | - |
| 11b | 1.10 | m | - |
| 12 | 0.88 | t | 7.0 |
| 10-CH₃ | 0.85 | d | 6.8 |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Atom # | Predicted Chemical Shift (ppm) |
| 1 (C=O) | 174.5 |
| 2 | 122.0 |
| 3 | 155.0 |
| 4 | 80.0 |
| 5 | 35.0 |
| 6 | 25.0 |
| 7 | 29.5 |
| 8 | 29.0 |
| 9 | 36.0 |
| 10 | 34.0 |
| 11 | 20.0 |
| 12 | 14.0 |
| 10-CH₃ | 19.5 |
Troubleshooting FAQs
Q1: The signals for my olefinic protons (H-2 and H-3) are not sharp doublets as expected. What could be the cause?
A1: The protons at positions 2 and 3 of the butenolide ring are part of an ABX spin system, coupled to each other and to the proton at position 4. This can lead to more complex splitting patterns than simple doublets, often appearing as doublets of doublets. Long-range coupling with protons on the substituent at C-4 can also contribute to broadening or further splitting of these signals.
Q2: I am seeing a broad signal between 1-5 ppm that I cannot assign. What could it be?
A2: A broad, unassignable signal in this region could be due to the presence of water in your NMR solvent or sample. To confirm this, you can perform a D₂O shake. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. If the broad signal disappears or significantly diminishes, it was due to exchangeable protons like water.
Q3: The chemical shift of my carbonyl carbon (C-1) is significantly different from the predicted value. Why might this be?
A3: The chemical shift of the carbonyl carbon in α,β-unsaturated lactones is sensitive to solvent effects and concentration. Hydrogen bonding with protic solvents can cause a downfield shift. Additionally, computational prediction models have inherent margins of error, and deviations between predicted and experimental values are not uncommon.
Q4: My aliphatic signals in the 1.1-1.6 ppm region are overlapping and difficult to interpret. What can I do?
A4: The long alkyl chain of this compound results in several methylene groups with very similar chemical environments, leading to signal overlap in the ¹H NMR spectrum. To resolve these signals, consider the following:
-
Higher Field NMR: Acquiring the spectrum on a higher field spectrometer (e.g., 800 MHz) will increase spectral dispersion.
-
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, aiding in the assignment of the aliphatic chain. HSQC (Heteronuclear Single Quantum Coherence) will correlate each proton to its directly attached carbon, which can be very useful for resolving overlapping proton signals.
Q5: I am observing unexpected signals that do not correspond to my product. What are the likely impurities?
A5: Common impurities in NMR spectra often arise from solvents used during the reaction or purification steps.
Table 3: Common Laboratory Solvents and Their Approximate ¹H NMR Chemical Shifts in CDCl₃
| Solvent | Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Diethyl ether | 1.21 (t), 3.48 (q) | t, q |
| Ethyl acetate | 1.26 (t), 2.05 (s), 4.12 (q) | t, s, q |
| Hexane | 0.88, 1.26 | m |
| Methanol | 3.49 | s |
| Toluene | 2.36, 7.17-7.29 | s, m |
| Water | 1.56 | s (broad) |
Experimental Protocols
1. Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Addition: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
2. Acquisition of a Standard ¹H NMR Spectrum
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans for a moderately concentrated sample.
-
-
Data Processing: Apply a Fourier transform to the acquired FID, followed by phase and baseline correction. Reference the spectrum to the TMS signal at 0 ppm.
3. Acquisition of a Standard ¹³C NMR Spectrum
-
Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR acquisition.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 220-240 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons).
-
Number of Scans: 1024 or more scans, depending on the sample concentration.
-
-
Data Processing: Apply a Fourier transform, phase and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Visualizations
Caption: Troubleshooting workflow for NMR signal interpretation.
Caption: Correlation of structure to NMR signals.
Technical Support Center: Method Refinement for Detecting "10-Methyldodec-2-en-4-olide" in Complex Mixtures
Welcome to the technical support center for the analysis of "10-Methyldodec-2-en-4-olide." This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining detection methods for this compound, particularly within complex sample matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the analysis of "this compound" using Gas Chromatography-Mass Spectrometry (GC-MS).
Q1: I am not detecting "this compound" in my sample, or the signal is very weak. What are the possible causes?
A1: Several factors could contribute to a weak or absent signal:
-
Inadequate Sample Preparation: "this compound" is a volatile compound. Ensure your extraction method is suitable for volatiles. Headspace analysis or solid-phase microextraction (SPME) are often preferred over liquid-liquid extraction for such compounds as they minimize solvent interference and can concentrate volatile analytes.[1][2]
-
Incorrect GC-MS Parameters: The GC oven temperature program, injector temperature, and carrier gas flow rate are critical. A suboptimal temperature ramp may not effectively separate the analyte from the matrix, or an incorrect injector temperature could lead to poor volatilization. Refer to the recommended GC-MS parameters in the tables below.
-
Active Sites in the GC System: Lactones can be sensitive to active sites in the injector liner or the column, leading to peak tailing or complete loss of the compound.[3] Using a deactivated liner and a high-quality, well-maintained column is crucial.
-
Matrix Effects: Complex mixtures can contain components that interfere with the detection of the target analyte, either by co-eluting or by suppressing its ionization in the mass spectrometer.[4][5] Consider further sample cleanup steps or using a more selective MS scan mode, such as Selected Ion Monitoring (SIM).
Q2: My chromatogram shows significant peak tailing for "this compound". How can I improve the peak shape?
A2: Peak tailing is a common issue and can often be resolved by addressing the following:
-
Active Sites: As mentioned above, active sites in the GC inlet or column are a primary cause of tailing for polar compounds like lactones.[3]
-
Solution: Deactivate the injector liner by silanization or use a pre-deactivated liner. Trim the first few centimeters of the column to remove any accumulated non-volatile residues.
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Dilute your sample or increase the split ratio to reduce the amount of analyte reaching the column.
-
-
Inappropriate Temperature: If the injector or column temperature is too low, it can result in slow analyte transfer and peak tailing.
-
Solution: Ensure the injector temperature is sufficient to rapidly volatilize the sample. Optimize the oven temperature program to ensure the analyte moves through the column in a tight band.
-
Q3: I am observing ghost peaks in my chromatograms. What is the source of this contamination?
A3: Ghost peaks are peaks that appear in blank runs and are indicative of contamination in the system.
-
Carryover from Previous Injections: High concentrations of sticky or high-boiling point compounds in previous samples can slowly elute in subsequent runs.
-
Solution: Run a solvent blank with a high-temperature bake-out at the end of the run to clean the column. Ensure the syringe is thoroughly washed between injections.[6]
-
-
Contaminated Carrier Gas or Septum: Impurities in the carrier gas or bleed from the injector septum can introduce extraneous peaks.[3]
-
Solution: Use high-purity carrier gas with appropriate traps to remove hydrocarbons and moisture. Use a high-quality, low-bleed septum and replace it regularly.
-
-
Sample Preparation Contamination: Solvents, glassware, or other lab equipment can introduce contaminants.
-
Solution: Use high-purity solvents and thoroughly clean all glassware. Run a blank of your sample preparation procedure to identify the source of contamination.
-
Q4: The retention time for "this compound" is shifting between runs. What could be the cause?
A4: Retention time shifts can compromise compound identification and quantification.
-
Leaks in the System: A leak in the injector, column fittings, or septum can cause fluctuations in the carrier gas flow rate, leading to retention time instability.
-
Solution: Perform a leak check of the entire GC system.
-
-
Inconsistent Oven Temperature: Poor oven temperature control will directly affect retention times.
-
Solution: Ensure the GC oven is properly calibrated and that the temperature program is consistent for all runs.
-
-
Column Contamination: Buildup of non-volatile residues on the column can alter its stationary phase chemistry and affect retention.
-
Solution: Condition the column by baking it at a high temperature. If the problem persists, trim the front end of the column or replace it.
-
Data Presentation: GC-MS Parameters for "this compound" Detection
The following tables summarize GC-MS parameters from various studies that have successfully identified "this compound". These can be used as a starting point for your method development.
Table 1: GC-MS System and Column Specifications
| Parameter | Example 1[7] | Example 2[8] | Example 3[9] | Example 4[10] |
| GC-MS Model | GC-MS QP-2010 ultra-model | HP 6890 Series GC System with HP 5973 Mass Selective Detector | pyrolysis-gas chromatography-mass spectrometry (CDS5000-Agilent 7890B-5977A ISQ) | Agilent gas chromatograph–mass spectrometer (GC–MS) (7890-5975C) |
| Column Type | Not Specified | BPX5 fused-silica capillary column | HP-5MS column | HP-5MS |
| Column Dimensions | Not Specified | 25 m x 0.22 mm i.d., 0.25 µm film | 60 m × 250 μm × 0.25μm | 30 m × 0.25 mm × 0.25 μm |
Table 2: GC and MS Operating Conditions
| Parameter | Example 1[7] | Example 2[8] | Example 3[9] | Example 4[10] |
| Carrier Gas | Helium | Helium | Helium | Helium |
| Flow Rate | 1 ml/minute | 23.3 ml min-1 (inlet pressure: 77.1 kPa) | Not Specified (shunt speed 50 mL/min) | 1.10 mL/min |
| Injection Volume | Not Specified | 1 µl | Not Specified | 0.5 μL |
| Injector Temperature | 260℃ | Not Specified | 300°C | 270 °C |
| Split Ratio | 10:0 | Not Specified | 1:60 | Not Specified |
| Oven Program | 50℃ to 300℃ (17 min hold) | Not Specified | 40°C (2 min) to 120°C (5°C/min) to 200°C (10°C/min, 15 min hold) | 60 °C to 220 °C (7 °C/min, 6 min hold) to 280 °C (10 °C/min, 6 min hold) |
| Ion Source Temp. | 220℃ | Not Specified | 230°C | 230 °C |
| Interface Temp. | 270℃ | 300°C (transfer line) | Not Specified | Not Specified |
| Electron Energy | Not Specified | 70 eV | Not Specified | 70 eV |
| Mass Scan Range | Not Specified | Not Specified | 28-500 amu | 20–450 Da |
| Total Run Time | 45 minutes | Not Specified | Not Specified | Not Specified |
Experimental Protocols
This section provides a generalized methodology for the detection of "this compound" in a complex mixture, based on common practices for volatile compound analysis.
1. Sample Preparation (Headspace SPME)
-
Objective: To extract and concentrate volatile and semi-volatile compounds from a complex matrix.
-
Materials:
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Heating block or water bath
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh or pipette a known amount of your sample into a headspace vial.
-
If required, add a known amount of an appropriate internal standard.
-
Seal the vial tightly with the screw cap.
-
Place the vial in a heating block at a predetermined temperature (e.g., 60-80°C) for a set equilibration time (e.g., 15-30 minutes).
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) while maintaining the temperature.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
-
2. GC-MS Analysis
-
Objective: To separate, identify, and quantify "this compound".
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Procedure:
-
Set up the GC-MS instrument with the appropriate column and parameters (refer to the tables above for starting conditions).
-
Desorb the SPME fiber in the hot injector for a set time (e.g., 2-5 minutes) in splitless mode to transfer the analytes to the column.
-
Start the GC oven temperature program and the MS data acquisition.
-
Monitor the total ion chromatogram (TIC) for eluting peaks.
-
Identify "this compound" by comparing its retention time and mass spectrum with that of a pure standard or a reference library. The mass spectrum of "this compound" is expected to show characteristic fragment ions. For β,γ-unsaturated lactones like this, a fragment ion at m/z = 111 may be observed.[8]
-
Mandatory Visualizations
Caption: Experimental workflow for the detection of this compound.
Caption: Troubleshooting workflow for GC-MS analysis.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. labioscientific.com [labioscientific.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. journal.waocp.org [journal.waocp.org]
- 8. oops.uni-oldenburg.de [oops.uni-oldenburg.de]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Unraveling the Structure-Activity Relationship of 10-Methyldodec-2-en-4-olide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antimicrobial agents has led to a growing interest in naturally occurring compounds and their synthetic analogs. Among these, butenolides, a class of γ-lactones, have demonstrated significant biological activities, including antibacterial and quorum sensing inhibitory properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs related to 10-Methyldodec-2-en-4-olide, a butenolide isolated from Streptomyces species. Due to the limited availability of direct SAR studies on this compound, this guide will focus on a closely related series of (Z)-alken-4-olides to elucidate the key structural features governing their antimicrobial efficacy.
Comparative Analysis of Antimicrobial Activity
The antimicrobial activity of a series of (Z)-alken-4-olide analogs was evaluated against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, was determined to quantify their potency. The results, summarized in the table below, offer insights into how modifications in the alkyl chain length and the position of the double bond influence antibacterial activity.
| Compound ID | Structure | Alkyl Chain Length | Double Bond Position | MIC (μg/mL) vs. E. coli ATCC 25922 | MIC (μg/mL) vs. S. aureus ATCC 29213 |
| 1a | (Z)-7-Decen-4-olide | 10 | 7 | >500 | >500 |
| 1b | (Z)-8-Decen-4-olide | 10 | 8 | >500 | >500 |
| 1c | (Z)-6-Decen-4-olide | 10 | 6 | >500 | >500 |
| 1d | (Z)-7-Undecen-4-olide | 11 | 7 | 250 | >500 |
| 1e | (Z)-8-Undecen-4-olide | 11 | 8 | 500 | >500 |
| 1f | (Z)-7-Dodecen-4-olide | 12 | 7 | >500 | 250 |
Data sourced from Shimotori et al., 2023.
Key Observations from the Data:
-
Influence of Alkyl Chain Length: An increase in the alkyl chain length from 10 carbons (1a-1c) to 11 carbons (1d, 1e) resulted in the emergence of activity against E. coli. Specifically, (Z)-7-Undecen-4-olide (1d) exhibited a MIC of 250 μg/mL. Further increasing the chain length to 12 carbons (1f) led to a loss of activity against E. coli but conferred activity against S. aureus with a MIC of 250 μg/mL. This suggests that the optimal chain length for antibacterial activity is dependent on the target bacterium.
-
Influence of Double Bond Position: The position of the double bond within the alkyl chain also appears to play a role. For the undecen-4-olides, the analog with the double bond at the 7-position (1d) was more active against E. coli than the analog with the double bond at the 8-position (1e).
Probable Mechanism of Action: Quorum Sensing Inhibition
Many butenolides and related furanones exert their antimicrobial effects not by directly killing bacteria but by interfering with their cell-to-cell communication systems, a process known as quorum sensing (QS). QS allows bacteria to coordinate gene expression, including the production of virulence factors and biofilm formation, in a population-density-dependent manner. By disrupting QS, these compounds can effectively disarm pathogens without exerting strong selective pressure for the development of resistance.
The α,β-unsaturated lactone moiety present in this compound and its analogs is a key pharmacophore. This Michael acceptor can covalently interact with nucleophilic residues, such as cysteine, in key proteins, including QS receptors.
Quorum Sensing in Pseudomonas aeruginosa (Gram-negative)
Pseudomonas aeruginosa possesses a complex and hierarchical QS network involving multiple signaling molecules, primarily N-acylhomoserine lactones (AHLs). The las and rhl systems are two of the major AHL-based QS circuits.
Caption: Quorum sensing pathway in P. aeruginosa and potential inhibition by butenolide analogs.
In this pathway, the synthase LasI produces the autoinducer 3-oxo-C12-HSL, which binds to the transcriptional regulator LasR. This complex then activates the expression of virulence genes and also the rhl system. Similarly, RhlI produces C4-HSL, which binds to RhlR to control another set of virulence factors. Butenolide analogs are hypothesized to act as competitive inhibitors of the cognate receptors, LasR and RhlR, thereby preventing the binding of the natural AHLs and suppressing the QS cascade.
Quorum Sensing in Staphylococcus aureus (Gram-positive)
Staphylococcus aureus utilizes a different QS system based on autoinducing peptides (AIPs). The accessory gene regulator (agr) system is central to this process.
Caption: The agr quorum sensing system in S. aureus.
In the agr system, the AgrD pro-peptide is processed and exported by AgrB to become the mature AIP. Extracellular AIP binds to the membrane-bound receptor histidine kinase, AgrC, which then phosphorylates the response regulator, AgrA. Phosphorylated AgrA activates the transcription of the effector molecule, RNAIII, which in turn upregulates the expression of numerous toxins and other virulence factors. While the exact mechanism of inhibition by butenolides in Gram-positive bacteria is less clear, it is plausible that they could interfere with the AgrC signaling cascade.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial drug discovery. The broth microdilution method is a widely accepted and standardized technique for this purpose.
Broth Microdilution Assay for MIC Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound analogs)
-
Bacterial strains (E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an overnight agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in CAMHB in the 96-well plate to achieve a range of desired concentrations. Typically, this is done by adding 100 µL of broth to all wells, adding 100 µL of the stock solution to the first well, mixing, and then transferring 100 µL to the next well, and so on.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
The workflow for this experimental protocol can be visualized as follows:
Caption: Workflow for the broth microdilution MIC assay.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs, as inferred from the study of related (Z)-alken-4-olides, highlights the critical role of the alkyl chain length in determining their antibacterial spectrum and potency. While the butenolide core is likely essential for activity, fine-tuning the lipophilicity and steric properties of the alkyl substituent can lead to optimized and selective antimicrobial agents. The probable mechanism of action through quorum sensing inhibition makes these compounds attractive candidates for the development of anti-virulence therapies that may be less prone to the development of bacterial resistance.
Future research should focus on the synthesis and biological evaluation of a broader range of this compound analogs with systematic variations in the alkyl chain (length, branching, and unsaturation) and modifications to the butenolide ring. In-depth mechanistic studies are also warranted to confirm their interaction with QS receptors and to explore their effects on biofilm formation and virulence factor production in clinically relevant pathogens. Such studies will be instrumental in advancing this promising class of natural product-inspired compounds towards clinical application.
A Comparative Analysis of 10-Methyldodec-2-en-4-olide and Known Quorum Sensing Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the uncharacterized butenolide, 10-Methyldodec-2-en-4-olide, and established furanone-based quorum sensing (QS) inhibitors. While the direct QS inhibitory activity of this compound has not been experimentally confirmed, its structural similarity to known furanone inhibitors warrants this comparative analysis to explore its potential as a novel anti-virulence agent. This document summarizes key quantitative data, details experimental methodologies for assessing QS inhibition, and visualizes relevant biological pathways and workflows.
Introduction to Quorum Sensing
Quorum sensing is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation. This process relies on the production, detection, and population-wide response to extracellular signaling molecules called autoinducers. Disrupting QS, a strategy known as quorum quenching, is a promising anti-virulence approach that can mitigate bacterial pathogenicity without exerting selective pressure for antibiotic resistance.
Profile: this compound
This compound is a butenolide with the chemical formula C13H22O2 and a molecular weight of 210.31 g/mol .[1][2] It has been isolated from Streptomyces species and has demonstrated antibacterial activity against various microorganisms, including Staphylococcus aureus and Micrococcus luteus.[1][3] Although its role as a quorum sensing inhibitor is yet to be elucidated, its furanone-like core structure suggests a potential for such activity. Butenolides produced by Streptomyces are known to act as signaling molecules within their own genus, highlighting the importance of this class of compounds in microbial communication.
Profile: Known Furanone Quorum Sensing Inhibitors
Furanones, particularly halogenated derivatives, are a well-studied class of QS inhibitors. They are structurally similar to the N-acyl-homoserine lactone (AHL) autoinducers used by many Gram-negative bacteria. This structural mimicry allows them to interfere with QS signaling pathways.
Compound C-30 , (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone, is a synthetic brominated furanone that has become a reference compound for QS inhibition studies. It effectively inhibits virulence factors and biofilm formation in the opportunistic pathogen Pseudomonas aeruginosa.[4]
Compound GBr , 5-(dibromomethylene)-2(5H)-furanone, is a structural isomer of C-30 that has also demonstrated potent anti-QS and anti-biofilm activities against P. aeruginosa.[4]
Quantitative Comparison of Quorum Sensing Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory effects of known furanone QS inhibitors on key virulence factors in Pseudomonas aeruginosa.
Table 1: Inhibition of Pyocyanin Production in P. aeruginosa
| Compound | Concentration | Strain | Percent Inhibition | Reference |
| Furanone C-30 | 50 µM | PA14 | ~60% | [4] |
| Furanone GBr | 50 µM | PA14 | ~80% | [4] |
| Furanone C-30 | 50 µM | Clinical Isolate INP-42 | ~30% | [4] |
| Furanone GBr | 50 µM | Clinical Isolate INP-42 | ~70% | [4] |
| Furanone C-30 | 50 µM | Clinical Isolate INP-57M | ~20% | [4] |
| Furanone GBr | 50 µM | Clinical Isolate INP-57M | ~100% | [4] |
Table 2: Inhibition of Biofilm Formation in P. aeruginosa
| Compound | Concentration | Strain | Percent Inhibition | Reference |
| Furanone C-30 | 10 µM | PA14 | ~90% | [4] |
| Furanone C-30 | 50 µM | PA14 | ~90% | [4] |
| Furanone GBr | 10 µM | PA14 | ~90% | [4] |
| Furanone GBr | 50 µM | PA14 | ~90% | [4] |
| Furanone C-30 | 50 µM | Clinical Isolate INP-42 | ~30% | [4] |
| Furanone GBr | 50 µM | Clinical Isolate INP-42 | ~75% | [4] |
| Furanone C-30 | 50 µM | Clinical Isolate INP-57M | ~60% | [4] |
| Furanone GBr | 50 µM | Clinical Isolate INP-57M | ~70% | [4] |
Mechanism of Action of Furanone Inhibitors
Furanone QS inhibitors primarily act by targeting the transcriptional regulators of QS systems. In P. aeruginosa, the main targets are the LasR and RhlR proteins. These inhibitors are thought to compete with the native AHL autoinducers for binding to the ligand-binding pocket of these regulators. This binding can prevent the proper conformational changes required for the regulators to dimerize and activate the transcription of target virulence genes. Some studies suggest that furanones may also accelerate the turnover of these regulatory proteins.[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key quorum sensing pathways in P. aeruginosa and S. aureus, and a general workflow for screening potential quorum sensing inhibitors.
Caption: Quorum sensing network in Pseudomonas aeruginosa.
Caption: The agr quorum sensing system in Staphylococcus aureus.
References
- 1. Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of natural and chemically synthesized furanones on quorum sensing in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
In Silico Docking Analysis of 10-Methyldodec-2-en-4-olide and Alternative Natural Compounds Against Bacterial Quorum Sensing Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The increasing prevalence of antibiotic resistance necessitates the exploration of novel antimicrobial strategies. One promising approach is the disruption of bacterial communication, a process known as quorum sensing (QS). QS allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating virulence, biofilm formation, and antibiotic resistance. Central to QS are signaling molecules and their cognate receptor proteins. Targeting these proteins with inhibitory compounds can effectively disarm pathogenic bacteria without exerting selective pressure for resistance.
10-Methyldodec-2-en-4-olide is a γ-butyrolactone, a class of molecules known to act as signaling molecules in various bacterial species. While specific in silico docking studies for this compound are not extensively documented in publicly available literature, its structural similarity to known QS molecules suggests its potential as a modulator of bacterial communication. This guide provides a comparative analysis of the in silico docking performance of well-characterized natural compounds that act as QS inhibitors, offering a predictive framework for the potential efficacy of this compound and other novel candidates. The data presented is compiled from published computational studies targeting key bacterial QS transcriptional regulator proteins.
Comparative Docking Performance of Natural Quorum Sensing Inhibitors
The following table summarizes the binding affinities of various natural compounds against key bacterial quorum sensing receptor proteins, as determined by molecular docking studies. Lower binding energy values (more negative) indicate a stronger and more stable interaction between the ligand and the protein, suggesting a higher potential for inhibitory activity.
| Compound Name | Target Protein | Bacterial Species | Docking Score (kcal/mol) | Reference |
| Catechin | LasR | Pseudomonas aeruginosa | -10.969 | [1][2] |
| CviR' | Chromobacterium violaceum | -9.936 | [1][2] | |
| Nakinadine B | PqsE | Pseudomonas aeruginosa | -7.442 | [1][2] |
| CviR | Chromobacterium violaceum | -10.34 | [1][2] | |
| 3,6′-di-O-sinapoylsucrose | LasI | Pseudomonas aeruginosa | -8.988 | [3] |
| ZINC000077264779 (NP-101) | LasR-LBD | Pseudomonas aeruginosa | -13.355 | [3] |
| Parishin (NP-201) | LasA | Pseudomonas aeruginosa | -13.357 | [3] |
| ZINC000514288841 (NP-301) | LasR-TP4 | Pseudomonas aeruginosa | -13.175 | [3] |
| ZINC000150351649 (NP-401) | ATPase Type IV pilus | Pseudomonas aeruginosa | -16.274 | [3] |
Experimental Protocols: A Methodological Overview
The in silico docking studies cited in this guide generally follow a standardized workflow to predict the binding affinity and interaction of a ligand with a target protein.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
A Typical Protocol:
-
Protein and Ligand Preparation:
-
The three-dimensional structure of the target bacterial protein is obtained from a protein database like the Protein Data Bank (PDB).
-
Water molecules and any existing ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein.
-
The 3D structures of the ligand molecules (e.g., natural compounds) are generated and optimized for their lowest energy conformation.
-
-
Grid Generation:
-
A grid box is defined around the active site of the target protein. This grid specifies the region where the docking software will attempt to place the ligand.
-
-
Docking Simulation:
-
A docking algorithm is used to explore various possible conformations of the ligand within the defined grid box, calculating the binding energy for each conformation.
-
The conformation with the lowest binding energy is considered the most likely binding mode.
-
-
Analysis of Results:
-
The docking scores (binding energies) are analyzed to rank the potential inhibitory activity of the compounds.
-
The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the best-docked ligand and the protein's active site residues are visualized and analyzed.
-
Molecular Dynamics (MD) Simulations
To validate the stability of the protein-ligand complex predicted by molecular docking, MD simulations are often performed.
A Typical Protocol:
-
System Preparation:
-
The protein-ligand complex from the best docking result is placed in a simulation box.
-
The box is solvated with water molecules, and ions are added to neutralize the system.
-
-
Simulation:
-
The system is subjected to a simulation for a specific period (e.g., 50 nanoseconds), where the movements of all atoms are calculated over time based on a force field.
-
-
Analysis:
-
The stability of the complex is assessed by analyzing parameters like the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable RMSD indicates a stable complex.
-
Other parameters like the radius of gyration (rGyr) and the number of hydrogen bonds are also analyzed to understand the dynamics of the interaction.[1][2]
-
Visualizing Bacterial Quorum Sensing and Inhibition
The following diagrams illustrate the general mechanism of quorum sensing and the workflow for identifying potential inhibitors.
Caption: Bacterial Quorum Sensing Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for In Silico Identification of Quorum Sensing Inhibitors.
References
- 1. Computational screening of natural compounds as putative quorum sensing inhibitors targeting drug resistance bacteria: Molecular docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Guide to the Anti-Inflammatory Effects of Butenolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of various butenolides, a class of lactones showing significant therapeutic potential. The information presented is collated from peer-reviewed scientific literature and is intended to aid researchers in the evaluation and selection of butenolide candidates for further investigation. This document summarizes key quantitative data, details common experimental methodologies, and illustrates the underlying signaling pathways involved in their anti-inflammatory action.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory potency of different butenolides has been evaluated using various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values for the inhibition of key inflammatory markers, providing a basis for direct comparison.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Butenolide | Source Organism | IC50 (µM) | Reference(s) |
| Balanolide A | Balanophora fungosa | 11.8 | [1] |
| Balanolide B | Balanophora fungosa | 12.9 | [1] |
| Butenolides (unspecified) | Streptomyces sp. 13G036 | Not specified | [2][3] |
| Terrusnolides A-D | Aspergillus sp. | Not specified | [4] |
| Butenolide-based amide 9 | Synthesized | Not applicable | [5][6] |
| Butenolide-based amide 17 | Synthesized | Not applicable | [5][6] |
| Butenolide-based amide 4 | Synthesized | Not applicable | [5][6] |
Note: For synthesized butenolide-based amides, the in vivo inhibition of inflammation was reported as a percentage.
Table 2: Inhibition of Neutrophil Elastase Release
| Butenolide | Source Organism | IC50 (µM) | Reference(s) |
| Butyrolactone I | Aspergillus terreus | 2.30 | |
| Butenolides (unspecified) | Machilus zuihoensis | < 8.0 |
Table 3: Inhibition of Pro-inflammatory Cytokines
| Butenolide | Cytokine Inhibited | Cell Line/Model | IC50 or Inhibition % | Reference(s) |
| Butenolides (unspecified) | TNF-α, IL-6 | LPS-stimulated macrophages | Significant inhibition at 10 µM | [2][3] |
| Terrusnolides A-D | IL-1β, TNF-α | LPS-induced macrophages | Excellent inhibitory effects | [4] |
| Butenolide-based amide 9 | TNF-α | ex vivo | 74.83% suppression | [5][6] |
| Butenolide-based amide 17 | TNF-α | ex vivo | 71.74% suppression | [5][6] |
| Butenolide-based amide 4 | TNF-α | ex vivo | 67.11% suppression | [5][6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of butenolide anti-inflammatory effects.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).
a. Cell Culture and Treatment:
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test butenolides for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.
b. Measurement of Nitrite:
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
c. Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The concentration of nitrite in the samples is calculated from the standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the butenolide.
Neutrophil Elastase Release Assay
This assay measures the release of elastase from activated human neutrophils, a key enzyme involved in tissue damage during inflammation.
a. Isolation of Human Neutrophils:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation.
b. Cell Treatment:
-
Pre-incubate the isolated neutrophils with the test butenolides at various concentrations.
-
Stimulate the neutrophils with a chemoattractant such as fMLP (N-formyl-methionyl-leucyl-phenylalanine) in the presence of cytochalasin B.
c. Measurement of Elastase Activity:
-
Centrifuge the cell suspension to pellet the neutrophils.
-
Collect the supernatant and incubate it with a specific elastase substrate, such as N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide.
-
Measure the change in absorbance over time, which is proportional to the elastase activity.
d. Data Analysis:
-
Calculate the percentage of elastase release inhibition compared to the stimulated control.
-
Determine the IC50 value from the dose-response curve.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
This protocol describes the quantification of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).
a. Sample Collection:
-
Culture RAW 264.7 macrophages or other relevant immune cells and treat them with butenolides and/or LPS as described in the NO production assay.
-
Collect the cell culture supernatants after the incubation period.
b. ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6) and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the cell culture supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
After another incubation and wash step, add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Finally, add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm.
c. Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine.
-
Determine the concentration of the cytokine in the samples from the standard curve.
Signaling Pathways and Mechanisms of Action
Butenolides exert their anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target genes. Some butenolides have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[7][8]
Caption: NF-κB signaling pathway and the inhibitory action of butenolides.
MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a critical role in transducing extracellular signals into cellular responses, including inflammation.[9][10] LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors that promote the expression of inflammatory mediators. Some butenolides have been observed to suppress the phosphorylation of p38, JNK, and ERK, thereby downregulating the inflammatory response.[11][12]
Caption: MAPK signaling pathway and the inhibitory effects of butenolides.
Experimental Workflow for Evaluating Anti-inflammatory Butenolides
The general workflow for screening and characterizing the anti-inflammatory properties of butenolides is depicted below.
Caption: General experimental workflow for butenolide anti-inflammatory screening.
References
- 1. New butenolides with anti-inflammatory activity from Balanophora fungosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Terrusnolides A-D, new butenolides with anti-inflammatory activities from an endophytic Aspergillus from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of butenolide-based amide derivatives as anti-inflammatory agents | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway [mdpi.com]
- 9. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increasing ERK phosphorylation by inhibition of p38 activity protects against cadmium-induced apoptotic cell death through ERK/Drp1/p38 signaling axis in spermatocyte-derived GC-2spd cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Rise of the Silent Treatment: A Comparative Look at Furanones and AHL Analogs in Disrupting Bacterial Communication
A new frontier in the battle against bacterial resistance is emerging, not with a bactericidal bang, but with a whisper of silence. Researchers are increasingly turning their attention to compounds that disrupt bacterial communication, a process known as quorum sensing (QS), effectively disarming pathogens without necessarily killing them. This approach offers a promising strategy to mitigate the development of drug resistance. This guide provides a comparative analysis of the anti-quorum sensing and antibacterial activities of two key classes of QS inhibitors: furanone derivatives and N-acyl-homoserine lactone (AHL) analogs, with a focus on their efficacy against various bacterial strains.
While specific data on the activity of "10-Methyldodec-2-en-4-olide" remains elusive in publicly available research, a wealth of information exists for structurally related furanone derivatives and AHL analogs. These compounds have demonstrated significant potential in inhibiting virulence factors and biofilm formation in a range of clinically relevant bacteria. This comparison guide summarizes key findings, presents detailed experimental protocols for assessing their activity, and visualizes the underlying mechanisms and workflows.
Comparative Analysis of Anti-Quorum Sensing and Antibacterial Activity
The efficacy of furanone derivatives and AHL analogs varies depending on their specific chemical structures and the target bacterial strain. The following table summarizes the reported activities of several representative compounds.
| Compound Class | Compound Name/Structure | Target Bacterium | Activity Type | Quantitative Data | Reference(s) |
| Furanone Derivatives | Halogenated Furanones (e.g., C-30, C-56) | Pseudomonas aeruginosa | Quorum Sensing Inhibition, Biofilm Inhibition | Inhibition of QS-regulated genes (lasB, rhlA, phzA2) at 2.5 µg/ml.[1][2] | [1][2] |
| Pseudomonas aeruginosa | Potentiation of Antibiotics | Combination with tobramycin showed increased efficacy, though resistance can develop.[3] | [3] | ||
| 2(5H)-Furanone Derivative (F105) | Gram-positive bacteria (S. aureus, S. epidermidis, B. subtilis) | Antibacterial, Biofilm Inhibition | MIC: 8–16 μg/mL.[4] | [4] | |
| S. aureus, C. albicans (mixed cultures) | Antibacterial, Biofilm Inhibition | Minimal Biofilm-Prevention Concentration (MBPC): 8–16 μg/mL.[5] | [5] | ||
| Chlorine-containing Furanones | Various bacteria | Antibacterial | MIC: 150 to 600 µg/ml in rich broth; 0.75 µg/ml in minimal glucose solution.[6] | [6] | |
| AHL Analogs | N-nonanoyl-cyclopentylamide (C9-CPA) | Serratia marcescens AS-1 | Quorum Sensing Inhibition | Effective at four times the concentration of exogenous C6-HSL.[7][8] | [7][8] |
| 2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide | Pseudomonas aeruginosa | Quorum Sensing Inhibition, Biofilm Inhibition | Showed excellent performance in inhibiting biofilm formation and virulence factor production.[9] | [9] | |
| N-sulfonyl derivatives, carbamoyl, and N-alkyl-N-sulfonyl homoserine lactones | Chromobacterium violaceum | Quorum Quenching | Displayed promising inhibitory activity without microbicidal action.[10] | [10] | |
| β-keto esters with aryl functionality | Vibrio harveyi | Quorum Sensing Inhibition | IC50 values ranging from 23 µM to 53 µM.[11] | [11] | |
| Boronic Acids | Vibrio harveyi | Quorum Sensing Inhibition | IC50 values in the low to sub-micromolar range.[12] | [12] |
Experimental Protocols
The assessment of anti-quorum sensing and antibacterial activity relies on a set of standardized and specialized assays. Below are detailed methodologies for two key experiments.
Quorum Sensing Inhibition Assay using a Reporter Strain
This protocol describes a common method for screening compounds for their ability to interfere with AHL-mediated quorum sensing using a biosensor strain, such as Vibrio campbellii (formerly Vibrio harveyi).[13][14]
Materials:
-
Vibrio campbellii reporter strain (e.g., BB170)
-
Appropriate growth medium (e.g., Autoinducer Bioassay (AB) medium)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates (white, clear-bottom for luminescence readings)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Bacterial Culture: Inoculate the Vibrio campbellii reporter strain into the appropriate growth medium and incubate overnight with shaking at 30°C.
-
Prepare Test Plate: Serially dilute the test compounds in the growth medium directly in the 96-well plate. Include positive controls (known QS inhibitor) and negative controls (solvent only).
-
Inoculation: Dilute the overnight bacterial culture to a starting OD600 of approximately 0.05 and add it to each well of the 96-well plate containing the test compounds.
-
Incubation: Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours).
-
Measurement: Measure the luminescence of each well using a plate reader. A decrease in luminescence compared to the negative control indicates potential quorum sensing inhibition.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for active compounds. It is also crucial to measure the optical density (OD600) to ensure that the observed inhibition of luminescence is not due to bactericidal or bacteriostatic effects of the compound.
Biofilm Inhibition Assay
This protocol outlines the crystal violet staining method to quantify the inhibition of biofilm formation.[15][16][17]
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium
-
Test compounds
-
96-well polystyrene microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
-
Plate reader capable of measuring absorbance at ~590 nm
Procedure:
-
Prepare Bacterial Culture: Grow the bacterial strain overnight in the appropriate medium.
-
Prepare Test Plate: Add the growth medium containing serial dilutions of the test compounds to the wells of a 96-well plate.
-
Inoculation: Dilute the overnight culture and add it to each well to a final OD600 of ~0.05. Include positive and negative controls.
-
Incubation: Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature for the bacterium to allow for biofilm formation.
-
Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells with sterile phosphate-buffered saline (PBS) or distilled water to remove non-adherent cells.
-
Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the crystal violet solution and wash the wells again with water until the wash water is clear.
-
Solubilization: Add 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.
-
Measurement: Measure the absorbance of the solubilized crystal violet at approximately 590 nm using a plate reader. A reduction in absorbance compared to the negative control indicates biofilm inhibition.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate a typical quorum sensing signaling pathway and the experimental workflow for assessing biofilm inhibition.
Caption: A simplified diagram of AHL-mediated quorum sensing in Gram-negative bacteria.
Caption: The experimental workflow for the biofilm inhibition assay using crystal violet staining.
References
- 1. Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idosi.org [idosi.org]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of quorum sensing in Vibrio harveyi by boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii [en.bio-protocol.org]
- 14. A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii [bio-protocol.org]
- 15. Methods for Investigating Biofilm Inhibition and Degradation by Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 16. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the synthesis of "10-Methyldodec-2-en-4-olide" against other methods
A comprehensive guide to the synthesis of 10-Methyldodec-2-en-4-olide, a valuable α,β-unsaturated γ-lactone, is presented for researchers, scientists, and professionals in drug development. This document benchmarks three prominent synthetic strategies: synthesis from homoallylic alcohols, ring-closing metathesis, and microbial biosynthesis. Each method is evaluated based on its reaction mechanism, experimental protocol, and performance metrics such as yield and reaction conditions.
Benchmarking Synthesis Methods
A comparative overview of the three selected synthesis methods is provided below, highlighting their key characteristics and performance data drawn from analogous preparations.
| Method | Key Features | Typical Yield | Reaction Conditions | Key Reagents |
| Synthesis from Homoallylic Alcohols | Versatile, one-pot transformation. | Good to excellent | Low temperature (-78 °C to rt) | Homoallylic alcohol, methyl acetate, LDA, ozone |
| Ring-Closing Metathesis (RCM) | High functional group tolerance, effective for complex molecules. | Good to high | Room temperature to 40 °C | Diene precursor, Grubbs' catalyst |
| Microbial Biosynthesis | "Green" and sustainable, produces enantiomerically pure products. | Variable (e.g., up to 5.4 g/L for γ-decalactone) | Bioreactor fermentation (e.g., 27 °C, controlled pH and aeration) | Microorganism (e.g., Yarrowia lipolytica), carbon source (e.g., castor oil) |
Detailed Experimental Protocols
Method 1: Synthesis from Homoallylic Alcohols
This method provides a versatile route to α,β-unsaturated lactones from β-acetoxy aldehydes, which are in turn derived from homoallylic alcohols. The process involves an initial aldol condensation, followed by acyl migration, lactonization, and β-elimination[1][2][3].
Experimental Protocol:
-
Preparation of the β-Acetoxy Aldehyde:
-
Acetylate the starting homoallylic alcohol using acetic anhydride and a suitable base (e.g., pyridine).
-
Perform ozonolysis on the acetylated product, followed by a reductive workup (e.g., with triphenylphosphine or dimethyl sulfide) to yield the β-acetoxy aldehyde.
-
-
Lactone Formation:
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Add methyl acetate to the LDA solution at -78 °C to form the lithium enolate.
-
Slowly add a solution of the β-acetoxy aldehyde in THF to the enolate solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Method 2: Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the synthesis of cyclic compounds, including α,β-unsaturated γ-lactones. This method typically involves the use of a ruthenium-based catalyst, such as Grubbs' catalyst, to cyclize a diene precursor[4][5][6].
Experimental Protocol:
-
Synthesis of the Diene Precursor:
-
Prepare an acrylate ester of a homoallylic alcohol. This can be achieved by reacting the homoallylic alcohol with acryloyl chloride in the presence of a base (e.g., triethylamine).
-
-
Ring-Closing Metathesis:
-
Dissolve the diene precursor in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
Add the first or second-generation Grubbs' catalyst to the solution. The catalyst loading is typically in the range of 5-15 mol%.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Remove the solvent under reduced pressure.
-
Purify the resulting lactone by flash column chromatography on silica gel.
-
Method 3: Microbial Biosynthesis
Microbial biosynthesis offers a sustainable and environmentally friendly alternative for the production of lactones. The yeast Yarrowia lipolytica is particularly well-suited for the production of γ-decalactone from castor oil, a process that can be adapted for other lactones[7][8][9][10].
Experimental Protocol:
-
Inoculum Preparation:
-
Cultivate Yarrowia lipolytica in a suitable medium (e.g., YPG medium: 10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose) at 27 °C for 24 hours on a rotary shaker.
-
-
Bioreactor Fermentation:
-
Prepare the biotransformation medium in a bioreactor. A typical medium consists of castor oil (as the substrate), peptone, and an emulsifier like Tween 20.
-
Inoculate the bioreactor with the seed culture.
-
Maintain the fermentation under controlled conditions: temperature at 27 °C, and controlled pH (e.g., maintained at 7 with ammonia solution) and aeration.
-
The fermentation is typically run for 48-96 hours.
-
-
Product Extraction and Purification:
-
After fermentation, extract the lactone from the culture broth using a suitable organic solvent (e.g., ethyl acetate).
-
The extracted product can be further purified by distillation or chromatography.
-
Visualizations
Experimental Workflow
The following diagram illustrates a generalized experimental workflow for the chemical synthesis of α,β-unsaturated γ-lactones.
Caption: A generalized workflow for the chemical synthesis of α,β-unsaturated γ-lactones.
Signaling Pathway
α,β-Unsaturated carbonyl compounds are known to activate the Nrf2-Keap1 signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress. The electrophilic nature of the α,β-unsaturated lactone allows it to react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2[11][12][13][14][15][16][17].
Caption: Activation of the Nrf2-Keap1 pathway by an α,β-unsaturated γ-lactone.
Summary and Comparison
Each of the benchmarked methods offers distinct advantages and disadvantages.
-
Synthesis from Homoallylic Alcohols is a robust and versatile chemical method that is well-suited for laboratory-scale synthesis. Its multi-step nature, however, may be a drawback for large-scale production.
-
Ring-Closing Metathesis provides an elegant and efficient route, particularly for complex lactones with sensitive functional groups. The primary consideration for this method is the cost of the ruthenium catalyst.
-
Microbial Biosynthesis stands out as a "green" and sustainable approach, capable of producing enantiomerically pure products. However, optimizing fermentation conditions for high yields can be a complex and time-consuming process.
The choice of the most appropriate synthesis method will depend on the specific requirements of the research or development project, including the desired scale of production, cost considerations, and the need for stereochemical control.
References
- 1. A versatile preparation of alpha,beta-unsaturated lactones from homoallylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Versatile Preparation of α,β-Unsaturated Lactones from Homoallylic Alcohols [organic-chemistry.org]
- 3. A Versatile Preparation of α,β‐Unsaturated Lactones from Homoallylic Alcohols. (1999) | Gary E. Keck [scispace.com]
- 4. RING-CLOSING METATHESIS STRATEGY TO UNSATURATED γ- AND δ-LACTONES: SYNTHESIS OF HYDROXYETHYLENE ISOSTERE FOR PROTEASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of α,β-Unsaturated 4,5-Disubstituted γ-Lactones via Ring-Closing Metathesis Catalyzed by the First-Generation Grubbs' Catalyst [organic-chemistry.org]
- 6. Ring Closing Metathesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Production of γ-Decalactone by Yeast Strains under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. γ-decalactone production by Yarrowia lipolytica and Lindnera saturnus in crude glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Production of γ-decalactone by Yarrowia lipolytica: insights into experimental conditions and operating mode optimization | Semantic Scholar [semanticscholar.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 10-Methyldodec-2-en-4-olide: A Guide for Laboratory Professionals
For immediate reference, 10-Methyldodec-2-en-4-olide is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, proper disposal is crucial to prevent environmental contamination. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.
This document outlines the essential safety information, personal protective equipment (PPE) recommendations, and a step-by-step disposal protocol for this compound, ensuring compliance with standard laboratory safety practices and environmental regulations.
Safety and Hazard Information
While this compound is not classified as hazardous, general laboratory precautions should always be observed. The following table summarizes the hazard ratings for this compound.
| Hazard Classification System | Health | Fire | Reactivity |
| NFPA Ratings (scale 0-4) | 0 | 0 | 0 |
| HMIS-Ratings (scale 0-4) | 0 | 0 | 0 |
| Data sourced from the Safety Data Sheet (SDS) for this compound.[1] |
These ratings indicate a very low level of hazard associated with the substance under normal conditions.[1]
Personal Protective Equipment (PPE)
Standard laboratory PPE is recommended when handling this compound to minimize any potential exposure.
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect clothing.
Disposal Protocol for this compound
The primary guideline for the disposal of this compound is to prevent its entry into sewers or surface and ground water.[1] Although not classified as hazardous, it should be managed as a chemical waste product in accordance with institutional and local regulations.
Step 1: Waste Identification and Segregation
-
Labeling: Ensure the waste container holding this compound is clearly labeled with the full chemical name.
-
Segregation: Do not mix this compound with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Step 2: Waste Collection and Storage
-
Container: Use a compatible, leak-proof container for waste collection.
-
Storage: Store the waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.
Step 3: Arrange for Disposal
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or equivalent authority to arrange for the pickup and disposal of the chemical waste.
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's and local regulatory procedures. The management of chemical waste is governed by federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3][4][5][6]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
It is imperative for all laboratory personnel to be familiar with their institution's specific policies and the relevant local and national regulations governing chemical waste. While this compound is not classified as hazardous, responsible disposal is a key component of safe and environmentally conscious laboratory practice.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 4. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 5. IDEM: Managing Waste: Hazardous Waste [in.gov]
- 6. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling 10-Methyldodec-2-en-4-olide
This document provides immediate, essential guidance for the safe handling, operation, and disposal of 10-Methyldodec-2-en-4-olide in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C13H22O2 | [1][2] |
| Molecular Weight | 210.31 g/mol | [1][2] |
| CAS Number | 874359-15-6 | [1][3] |
| Boiling Point | 325.9 ± 11.0 °C (Predicted) | [1] |
| Density | 0.942 ± 0.06 g/cm³ (Predicted) | [1] |
| LogP (Octanol/Water) | 3.465 (Crippen Calculated Property) | [4] |
| Water Solubility | Log10WS = -3.75 (Crippen Calculated Property) | [4] |
Hazard Identification and Personal Protective Equipment (PPE)
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[3] The NFPA and HMIS ratings for health, fire, and reactivity are all 0.[3] However, as a standard laboratory practice, the usual precautionary measures for handling chemicals should always be followed.[3]
| PPE Category | Requirement | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Although the SDS does not mandate eye protection, it is a standard and prudent laboratory practice to protect against accidental splashes. |
| Hand Protection | Chemically resistant, impermeable gloves (e.g., nitrile, neoprene). | The SDS states that the product does not generally irritate the skin.[3] However, it also recommends that the glove material be impermeable and resistant to the product.[3] Due to a lack of specific testing data, it is crucial to consult the glove manufacturer's specifications to determine the exact breakthrough time and ensure suitability.[3] |
| Body Protection | Laboratory coat. | Standard laboratory practice to protect skin and clothing from potential contamination. |
| Respiratory | Not required under normal conditions of use.[3] | The substance has low volatility and is not classified as a respiratory hazard. Ensure work is conducted in a well-ventilated area. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound during routine laboratory operations.
-
Pre-Handling Preparation:
-
Ensure a well-ventilated work area, such as a chemical fume hood or a benchtop with adequate local exhaust ventilation.
-
Verify that an appropriate spill kit is readily available.
-
Don all required personal protective equipment as specified in the table above.
-
-
Handling the Chemical:
-
When transferring the substance, do so carefully to avoid generating aerosols or dust.
-
Use clean, compatible equipment (e.g., glass, stainless steel).
-
Keep the container tightly closed when not in use to prevent contamination.
-
-
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]
-
Skin Contact: While the product is not generally considered a skin irritant, it is good practice to wash the affected area with soap and water.[3]
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek medical advice if symptoms persist.[3]
-
-
Storage:
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials. The SDS indicates no known incompatible materials.[3]
-
Disposal Plan
Proper disposal is critical to ensure environmental safety and regulatory compliance. The overriding principle is that no activity should begin unless a plan for disposal has been formulated.[5]
-
Waste Identification and Collection:
-
Collect surplus this compound and any contaminated disposable materials (e.g., pipette tips, gloves) in a designated, clearly labeled, and sealed waste container.[5]
-
The label should clearly state "Waste this compound" and include the approximate quantity.
-
-
Waste Segregation:
-
Disposal Route:
-
Do not dispose of down the drain or in regular trash. Although not classified as hazardous, it is poor practice to dispose of chemicals in the sanitary sewer unless explicitly permitted by your institution and local regulations.[3][5]
-
The recommended method of disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for chemical waste disposal.[7]
-
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for this compound Handling.
References
- 1. This compound CAS#: 874359-15-6 [m.chemicalbook.com]
- 2. This compound | C13H22O2 | CID 21778198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Lab Waste Handling Procedure | SUNY New Paltz [newpaltz.edu]
- 7. essex.ac.uk [essex.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
